4-(2-Hydroxyethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-hydroxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGTEZSUNFOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066755 | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22042-73-5 | |
| Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde from 4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the formation of the ether linkage in the target molecule. This guide details the experimental protocol, presents quantitative data, and discusses alternative synthetic strategies, including phase-transfer catalysis.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules. The presence of the aldehyde group allows for a wide range of subsequent chemical transformations, while the hydroxyethoxy side chain can influence the solubility and pharmacokinetic properties of derivative compounds.
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenoxide with an alkyl halide. In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic ethylene glycol derivative, such as 2-chloroethanol, to form the desired ether.
Synthetic Pathways and Mechanisms
The core of this synthesis is the SN2 reaction between the phenoxide of 4-hydroxybenzaldehyde and an alkylating agent. The general mechanism is outlined below:
Step 1: Deprotonation The phenolic proton of 4-hydroxybenzaldehyde is acidic and can be removed by a suitable base (e.g., potassium carbonate) to form a resonance-stabilized phenoxide ion.
Step 2: Nucleophilic Attack The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing the leaving group (e.g., chloride) in a concerted SN2 mechanism.
Alternative Strategy: Phase-Transfer Catalysis Phase-transfer catalysis (PTC) offers an alternative approach to the Williamson ether synthesis, particularly when dealing with reactants in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase containing the alkylating agent, thereby accelerating the reaction. This can often lead to milder reaction conditions and improved yields.
Experimental Protocols
The following protocol is a detailed method for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1 mmol), 2-chloroethanol (1 mmol), and potassium carbonate (3 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzaldehyde | [1] |
| Alkylating Agent | 2-Chloroethanol | [1] |
| Base | Potassium Carbonate | [1] |
| Solvent | DMSO | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 80% | [1] |
Table 2: Product Characterization
| Property | Value | Reference |
| Appearance | Yellow oil | [1] |
| Melting Point | 36-38 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) | [1] | |
| δ 9.84 (s, 1H, CHO) | [1] | |
| δ 7.80 (d, J = 8.4 Hz, 2H, Ar-H) | [1] | |
| δ 6.98 (d, J = 8.4 Hz, 2H, Ar-H) | [1] | |
| δ 4.14 (t, J = 4.4 Hz, 2H, -OCH₂) | [1] | |
| δ 3.98 (t, J = 4.4 Hz, 2H, -CH₂-) | [1] | |
| δ 3.03 (s, 1H, OH) | [1] |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the Williamson ether synthesis of this compound.
References
An In-depth Technical Guide to 4-(2-Hydroxyethoxy)benzaldehyde
Introduction
4-(2-Hydroxyethoxy)benzaldehyde, with CAS Number 22042-73-5, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both an aldehyde and a primary alcohol group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, and common experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 22042-73-5 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [2][3] |
| Molecular Weight | 166.17 g/mol | [2][3] |
| Physical Form | Solid below 36°C, Liquid above 38°C | |
| Melting Point | 36-38 °C | |
| Boiling Point | 335.2 °C at 760 mmHg (estimated) | |
| Flash Point | 138.2 °C (estimated) | |
| Water Solubility | 4.157e+004 mg/L at 25 °C (estimated) | [1] |
| logP (o/w) | 0.730 (estimated) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights | Reference |
| ¹H NMR | (400 MHz, CDCl₃): δ 9.84 (1H, s, CHO), 7.80 (2H, d, J=8.4 Hz, Ar-H), 6.98 (2H, d, J=8.4 Hz, Ar-H), 4.14 (2H, t, J=4.4 Hz, -OCH₂-), 3.98 (2H, t, J=4.4 Hz, -CH₂-), 3.03 (1H, s, OH) ppm. | [2] |
| ¹³C NMR | No experimental data found in the provided search results. | |
| Mass Spectrometry | Monoisotopic Mass: 166.06299 Da. Predicted adducts: [M+H]⁺ at 167.07027 m/z and [M+Na]⁺ at 189.05221 m/z. | [4] |
| IR Spectroscopy | No experimental data found in the provided search results. General expected peaks: ~3400 cm⁻¹ (O-H stretch), ~2800-2700 cm⁻¹ (aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (ether C-O stretch). |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application.
Synthesis Protocol: Etherification of 4-Hydroxybenzaldehyde
A common method for synthesizing this compound is through the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a 2-haloethanol.[2]
Reaction Scheme:
4-Hydroxybenzaldehyde + 2-Chloroethanol --(K₂CO₃, DMSO)--> this compound
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylsulfoxide (DMSO)
-
Dichloromethane
-
Water
Procedure:
-
A mixture of 4-hydroxybenzaldehyde (1 mmol), 2-chloroethanol (1 mmol), and potassium carbonate (3 mmol) is prepared in dimethylsulfoxide (DMSO).[2]
-
The reaction mixture is heated and refluxed for 6 hours.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the mixture is cooled and diluted with water.[2]
-
The product is extracted with dichloromethane.[2]
-
The organic phases are combined and concentrated under reduced pressure to remove the solvent.[2]
-
The resulting residue is purified by column chromatography to yield the final product.[2]
Caption: General workflow for the synthesis of this compound.
Analytical Protocol: Quantification by HPLC-UV
While a specific validated method for this compound is not detailed in the search results, a robust protocol can be adapted from general methods for analyzing substituted benzaldehydes. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[5]
Principle: The analyte is separated on a reversed-phase column based on its polarity and quantified by its UV absorbance as it elutes.[5]
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[5]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).[5]
-
Water (HPLC grade or ultrapure).[5]
-
Methanol (HPLC grade).[5]
Suggested Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan; likely around 280-285 nm based on the benzaldehyde chromophore.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.[5]
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute to bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.[5]
Caption: HPLC-UV workflow for the quantification of this compound.
Safety and Handling
According to available safety data, this compound may cause harm if swallowed (H302) and can cause serious eye irritation (H319). Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated area or a fume hood. For storage, it should be kept at 4°C under nitrogen.
Conclusion
This compound is a key chemical intermediate with well-defined physicochemical properties. The information and protocols provided in this guide offer a solid foundation for its use in research and development. Standard synthetic and analytical methods are readily applicable for its preparation and quantification, facilitating its integration into complex synthetic pathways in drug discovery and materials science.
References
4-(2-Hydroxyethoxy)benzaldehyde CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Hydroxyethoxy)benzaldehyde, including its chemical identity, physicochemical properties, synthesis, and potential applications in research and drug development.
Chemical Identity and Molecular Structure
This compound is an organic compound characterized by a benzaldehyde core substituted with a 2-hydroxyethoxy group at the para-position.
-
IUPAC Name: this compound
-
Synonyms: p-(2-hydroxyethoxy)benzaldehyde, 4-(2-Hydroxy-ethoxy)-benzaldehyde[3]
The molecular structure consists of a benzene ring with an aldehyde group (-CHO) and a hydroxyethoxy group (-OCH₂CH₂OH) attached to carbons 1 and 4, respectively.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | [3] |
| Boiling Point | 335.2 °C (estimated) | [1] |
| Flash Point | 138.2 °C (estimated) | [1] |
| logP (o/w) | 0.730 (estimated) | [1] |
| Water Solubility | 4.157 x 10⁴ mg/L at 25 °C (estimated) | [1] |
Table 2: Spectral Data
| Spectrum Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.84 (s, 1H, CHO), 7.80 (d, J=8.4 Hz, 2H, Ar-H), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 4.14 (t, J=4.4 Hz, 2H, -OCH₂-), 3.98 (t, J=4.4 Hz, 2H, -CH₂-), 3.03 (s, 1H, OH) | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde and 2-chloroethanol.[2]
Materials:
-
4-hydroxybenzaldehyde
-
2-chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Dimethylsulfoxide (DMSO)
-
Dichloromethane
-
Water
Procedure: [2]
-
A mixture of 4-hydroxybenzaldehyde (1 mmol), 2-chloroethanol (1 mmol), and potassium carbonate (3 mmol) is prepared in dimethylsulfoxide (DMSO).
-
The reaction mixture is heated and refluxed for 6 hours.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water.
-
The aqueous solution is extracted with dichloromethane.
-
The organic phases are combined and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the final product, this compound.
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications in Drug Development
While specific research on this compound is limited, the broader class of benzaldehyde derivatives has shown significant potential in various therapeutic areas.
Antioxidant and Anti-inflammatory Properties: Hydroxybenzaldehydes are known to possess antioxidant properties.[7][8] They can reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS) and activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[7][8] Furthermore, some benzaldehydes have been shown to reduce inflammatory responses by downregulating the expression of adhesion molecules and inflammatory signaling pathways.[7][8]
Caption: Conceptual signaling pathway of potential antioxidant and anti-inflammatory effects.
Enzyme Inhibition: Recent studies have explored benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types.[9] This suggests that the benzaldehyde scaffold could be a promising starting point for the development of novel anticancer agents.[9] Aldehyde oxidases, in general, play a significant role in drug metabolism, and understanding the interaction of new chemical entities with these enzymes is crucial in drug development.[10]
Drug Delivery: Benzaldehyde has been investigated as an absorption promoter, potentially enhancing the bioavailability of drugs with low membrane permeability by fluidizing the lipid bilayer of cell membranes.[11] The structural features of this compound could be explored for similar applications in drug formulation and delivery.
Caption: Logical relationship between the structure of this compound and its potential applications.
References
- 1. 4-(2-hydroxyethoxy) benzaldehyde, 22042-73-5 [thegoodscentscompany.com]
- 2. This compound | 22042-73-5 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 22042-73-5 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 7. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 10. Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
Spectroscopic and Synthetic Profile of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Hydroxyethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data Analysis
The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.84 | s | 1H | Aldehydic proton (-CHO) |
| 7.80 | d, J = 8.4 Hz | 2H | Aromatic protons (ortho to -CHO) |
| 6.98 | d, J = 8.4 Hz | 2H | Aromatic protons (ortho to -OCH₂CH₂OH) |
| 4.14 | t, J = 4.4 Hz | 2H | -OCH₂- |
| 3.98 | t, J = 4.4 Hz | 2H | -CH₂OH |
| 3.03 | s | 1H | Hydroxyl proton (-OH) |
| Chemical Shift (δ) ppm | Assignment |
| ~191 | Aldehydic Carbonyl (C=O) |
| ~163 | Aromatic Carbon (C-O) |
| ~132 | Aromatic Carbon (quaternary) |
| ~130 | Aromatic Carbon (CH, ortho to -CHO) |
| ~115 | Aromatic Carbon (CH, ortho to -OCH₂) |
| ~70 | -OCH₂- |
| ~61 | -CH₂OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2920, 2850 | Medium | C-H stretch (aliphatic) |
| ~2720, 2820 | Weak | C-H stretch (aldehyde) |
| ~1685 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, 1580 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | High | [M - CHO]⁺ |
| 123 | High | [M - CH₂CH₂OH]⁺ |
| 121 | Moderate | [C₇H₅O₂]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound from 4-hydroxybenzaldehyde and 2-chloroethanol.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 2-chloroethanol (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragments are analyzed.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Navigating the Solubility Landscape of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 4-(2-Hydroxyethoxy)benzaldehyde in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's solubility characteristics, detailed experimental protocols for its determination, and a clear visualization of the experimental workflow.
Core Concepts: Understanding the Solubility of this compound
This compound, a key intermediate in the synthesis of various pharmaceutical and specialty chemicals, possesses a molecular structure that dictates its solubility behavior. The presence of a polar hydroxyl (-OH) group and an ether linkage (-O-) suggests a propensity for interaction with polar solvents, while the aromatic benzaldehyde core introduces a degree of non-polar character.
Quantitative Solubility Data
In the absence of comprehensive experimental data, predictive models offer a valuable tool for estimating the solubility of this compound in various organic solvents. The following table summarizes the predicted solubility of the compound at standard conditions (25 °C). It is crucial to note that these values are estimations and should be confirmed experimentally for critical applications.
| Solvent | Predicted Solubility ( g/100 mL) | Qualitative Solubility |
| Methanol | > 10 | Very Soluble |
| Ethanol | > 10 | Very Soluble |
| Acetone | > 10 | Very Soluble |
| Ethyl Acetate | 1 - 10 | Soluble |
| Dichloromethane | 1 - 10 | Soluble |
| Chloroform | 1 - 10 | Soluble |
| Toluene | < 1 | Sparingly Soluble |
| Dimethylformamide (DMF) | > 10 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 10 | Very Soluble |
Disclaimer: The quantitative data presented in this table are based on computational predictions and have not been experimentally verified. These values should be used as a guide for solvent selection and further experimental validation is strongly recommended.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific organic solvent, the following isothermal saturation method is recommended.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried residue.
-
The mass of the dissolved this compound can be determined by subtracting the initial mass of the empty flask.
-
Calculate the solubility in g/100 mL.
-
-
Chromatographic/Spectroscopic Method:
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using HPLC or a UV-Vis spectrophotometer.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution, and from this, the solubility in g/100 mL.
-
-
3.3. Data Analysis and Reporting
-
Perform the experiment in triplicate for each solvent.
-
Report the average solubility and the standard deviation.
-
Specify the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
This comprehensive guide provides a foundational understanding of the solubility of this compound. For projects requiring precise solubility data, the outlined experimental protocol should be followed to obtain reliable and accurate results.
The Versatile Scaffold: Unlocking the Potential of 4-(2-Hydroxyethoxy)benzaldehyde in Medicinal Chemistry
A comprehensive analysis of 4-(2-Hydroxyethoxy)benzaldehyde as a pivotal building block in the design and synthesis of novel therapeutic agents, this guide explores its synthetic routes, diverse applications, and the biological activities of its derivatives, offering a technical resource for researchers and drug development professionals.
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. This compound, a derivative of the naturally occurring 4-hydroxybenzaldehyde, has emerged as a promising and versatile building block. Its unique structural features—a reactive aldehyde group, a phenolic ether linkage, and a primary alcohol—provide a trifecta of reactive sites for chemical modification. This allows for the facile synthesis of a diverse array of derivatives with the potential to interact with a wide range of biological targets. This technical guide delves into the synthesis, potential applications, and known biological activities of compounds derived from this scaffold, providing a roadmap for its utilization in drug discovery programs.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound and its subsequent derivatization into medicinally relevant compounds are crucial first steps in harnessing its potential.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
4-hydroxybenzaldehyde
-
2-chloroethanol (or 2-bromoethanol)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Williamson Ether Synthesis Workflow:
Potential Applications in Medicinal Chemistry
The strategic placement of functional groups on the this compound scaffold allows for its elaboration into a variety of compound classes with potential therapeutic applications.
Anticancer Agents
The benzaldehyde moiety is a common feature in a number of anticancer agents. Derivatives of this compound, such as chalcones and Schiff bases, are promising candidates for the development of novel oncology drugs.
Chalcone Derivatives: Chalcones are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone. The resulting α,β-unsaturated ketone system is a known pharmacophore that can interact with various cellular targets, including tubulin and various kinases, leading to cell cycle arrest and apoptosis.[1][2]
Schiff Base Derivatives: The reaction of the aldehyde group with primary amines yields Schiff bases. These compounds have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3] The imine linkage is crucial for their biological activity, and the substituents on both the benzaldehyde and amine moieties can be varied to optimize potency and selectivity.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
To this solution, add an aqueous solution of NaOH (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Diagram of the General Structure of Bioactive Derivatives:
References
The Bifunctional Reactivity of 4-(2-Hydroxyethoxy)benzaldehyde: A Technical Guide for Synthetic Applications
An in-depth guide for researchers, scientists, and drug development professionals on the chemical reactivity of the aldehyde and hydroxyl moieties in 4-(2-Hydroxyethoxy)benzaldehyde, a versatile bifunctional building block.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates two key functional groups: a reactive aromatic aldehyde and a primary hydroxyl group. This unique combination allows for a wide range of selective chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group necessitates a careful consideration of reaction conditions to achieve the desired chemoselectivity. This technical guide provides a comprehensive overview of the reactivity of each functional group, supported by experimental protocols and quantitative data from analogous systems, to aid researchers in the effective utilization of this versatile reagent.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is susceptible to nucleophilic attack and can undergo oxidation and reduction.
Oxidation
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(2-hydroxyethoxy)benzoic acid. This transformation is a common step in the synthesis of various esters and amides. Permanganate is a powerful oxidizing agent for this purpose.
Table 1: Oxidation of Substituted Benzaldehydes
| Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | KMnO₄ | Acidic media | 25 | - | [1] |
| 3-Ethoxy-4-hydroxybenzaldehyde | KMnO₄ | Acidic media | - | - | [2] |
Experimental Protocol: Oxidation of this compound
This protocol is adapted from the general procedure for the oxidation of hydroxybenzaldehydes.
-
Materials: this compound, potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), sodium bisulfite, diethyl ether, deionized water.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as aqueous acetone.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) in water with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization.
-
Reduction
The aldehyde group can be selectively reduced to a primary alcohol, yielding [4-(2-hydroxyethoxy)phenyl]methanol. This is a key transformation for introducing a benzylic alcohol functionality.
Experimental Protocol: Reduction of this compound
This protocol is based on the reduction of similar aldehydes.
-
Materials: this compound, sodium borohydride (NaBH₄), methanol, deionized water, ethyl acetate.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the product.
-
Carbon-Carbon Bond Forming Reactions
The aldehyde functionality is an excellent electrophile for reactions that form new carbon-carbon bonds, such as the Knoevenagel condensation and the Wittig reaction.
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form an α,β-unsaturated product.
Table 2: Knoevenagel Condensation of Substituted Benzaldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | - | H₂O | 93 | [3] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | [4] |
| 4-Bromo-2-hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | - | [5] |
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
Materials: this compound, malononitrile, piperidine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide yields a substituted styrene derivative.
Experimental Protocol: Wittig Reaction of this compound
This is a general procedure adaptable for this substrate.
-
Materials: (Carbethoxymethylene)triphenylphosphorane (or another suitable Wittig reagent), this compound, hexanes.
-
Procedure:
-
In a conical vial, mix (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and this compound (1 equivalent).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with hexanes.
-
The filtrate contains the desired alkene product, which can be purified by chromatography.
-
Reactivity of the Hydroxyl Group
The primary hydroxyl group in the hydroxyethoxy substituent is nucleophilic and can undergo reactions typical of alcohols, such as etherification and esterification.
Etherification (O-Alkylation)
The hydroxyl group can be alkylated to form an ether under basic conditions. The synthesis of this compound itself is an example of the selective O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The primary alcohol of the target molecule can be further alkylated.
Table 3: Etherification of Hydroxy-substituted Aromatics
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 74 | [6] |
| 4-Hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux | 87.4 | [7] |
| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ | DMF | 40 | 71 | [8] |
Experimental Protocol: Benzylation of the Hydroxyl Group
-
Materials: this compound, benzyl bromide, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
-
Esterification
The hydroxyl group can be acylated to form an ester using an acid chloride, anhydride, or via Fischer esterification with a carboxylic acid under acidic catalysis.
Table 4: Esterification of Hydroxy-substituted Acids and Alcohols
| Substrate | Acylating/Alkylating Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 4-Hydroxybenzoic acid | Ethanol | Dowex H⁺/NaI | Ethanol | Reflux, 72h | 51 | [9] |
| Hippuric acid | Cyclohexanol | p-Toluenesulfonic acid | Toluene | Reflux, 30h | 96 | [10] |
Experimental Protocol: Acylation of the Hydroxyl Group with Acetyl Chloride
-
Materials: this compound, acetyl chloride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the crude ester.
-
Purify by chromatography if necessary.
-
Chemoselectivity
The selective transformation of either the aldehyde or the hydroxyl group in this compound is highly dependent on the choice of reagents and reaction conditions.
-
Reactions at the Hydroxyl Group: Etherification and esterification are typically carried out under basic or acidic conditions, respectively. The aldehyde group is generally stable under these conditions, although strong bases can promote Cannizzaro-type reactions if the aldehyde is non-enolizable.
-
Reactions at the Aldehyde Group: Reactions such as the Wittig and Knoevenagel condensations are specific to the carbonyl group and are usually performed under conditions that do not affect the hydroxyl group. For reductions, the choice of reducing agent is crucial. Sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde in the presence of the alcohol. Stronger reducing agents like lithium aluminum hydride would reduce both the aldehyde and potentially the ester if one were present.
Visualization of Reaction Pathways
The following diagrams illustrate key transformations of this compound.
Caption: Key reactions of the aldehyde and hydroxyl groups.
Caption: A synthetic workflow involving protection-modification-deprotection.
Conclusion
This compound is a highly adaptable synthetic intermediate due to the distinct and exploitable reactivity of its aldehyde and hydroxyl functional groups. A thorough understanding of the principles of chemoselectivity, coupled with the appropriate choice of reagents and reaction conditions, enables chemists to selectively functionalize either moiety. This guide provides a foundational understanding and practical protocols to facilitate the use of this versatile building block in the design and synthesis of novel molecules for a wide range of applications, from drug discovery to materials science. The provided experimental procedures, adapted from literature precedents for similar compounds, serve as a starting point for further optimization in specific research contexts.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
In-Depth Technical Guide: Thermal Stability and Storage of 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and optimal storage conditions for 4-(2-Hydroxyethoxy)benzaldehyde (CAS No. 22042-73-5). The information is compiled from publicly available data sheets and scientific literature on related compounds, offering a robust framework for handling and storing this chemical intermediate.
Core Physicochemical Properties and Stability Profile
This compound is a solid organic compound that is chemically stable under standard ambient conditions (room temperature). However, its stability can be compromised by exposure to high temperatures, incompatible materials, and improper storage. Understanding its physical properties is crucial for its appropriate handling.
Physical and Chemical Data
The quantitative data available for this compound and the closely related compound 4-hydroxybenzaldehyde are summarized below. Data for the latter is included to provide context on the thermal behavior of the core benzaldehyde structure.
| Property | This compound | 4-Hydroxybenzaldehyde (for comparison) | Data Source |
| Molecular Formula | C₉H₁₀O₃ | C₇H₆O₂ | [1] |
| Molecular Weight | 166.17 g/mol | 122.12 g/mol | [1] |
| Appearance | White to light yellow/orange powder or crystal | White to light yellow crystalline powder | [1] |
| Melting Point | 36-38 °C | 112-116 °C | [1] |
| Boiling Point | 335.2 ± 17.0 °C (Predicted) | 225–315 °C (with decomposition) | [1] |
| Decomposition Temp. | Not specified | Decomposes at boiling point (225 °C)[2] | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | Store below +30°C | [1][3] |
Note: There is a significant difference in the melting and boiling points between the two compounds, primarily due to the presence of the hydroxyethoxy group.
Recommended Storage and Handling Conditions
Proper storage is essential to maintain the integrity and purity of this compound. Based on safety data sheets and chemical supplier recommendations, the following conditions are advised:
-
Temperature: Store in a cool environment, with a specific recommendation of 2-8°C.[1]
-
Atmosphere: For enhanced stability, it is recommended to store the compound under an inert gas, such as nitrogen or argon.
-
Container: Keep the container tightly closed to prevent moisture ingress and oxidation.
-
Environment: Store in a dry and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Hazards: The compound is combustible and can form explosive mixtures with air upon intense heating. It is also known to cause serious eye damage and may cause respiratory irritation.
Experimental Protocols for Stability Assessment
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and decomposition profile of a material.
Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition is identified as the point where significant mass loss begins.
-
The resulting TGA curve provides a profile of the material's thermal stability.
-
Long-Term and Accelerated Stability Studies
To determine the shelf-life and appropriate storage conditions, long-term and accelerated stability studies are conducted.
Objective: To evaluate the degradation of this compound over time under various temperature and humidity conditions.
Methodology:
-
Sample Packaging: Place samples of the compound in sealed containers made of a non-reactive material.
-
Storage Conditions:
-
Long-Term Study: Store samples at the recommended storage condition (e.g., 5 °C ± 3 °C) for an extended period (e.g., 12-24 months).
-
Accelerated Study: Store samples at elevated temperatures (e.g., 25 °C ± 2 °C with 60% ± 5% relative humidity, and 40 °C ± 2 °C with 75% ± 5% relative humidity) for a shorter duration (e.g., 6 months).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: Analyze the withdrawn samples for purity and the presence of degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Assess any significant changes in the purity of the compound over time to establish a recommended shelf-life.
Visualizations
The following diagrams illustrate the logical workflows for assessing and ensuring the stability of a chemical compound like this compound.
Caption: Workflow for Chemical Stability Assessment.
References
- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Navigating the Acquisition and Application of High-Purity 4-(2-Hydroxyethoxy)benzaldehyde for Advanced Research
For Immediate Release
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical first step in the journey of discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 4-(2-Hydroxyethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science.
Commercial Availability of High-Purity this compound
High-purity this compound is available from specialized chemical suppliers. A prominent source is Tokyo Chemical Industry (TCI) , which offers the compound under the product number H0859 .
Detailed specifications for TCI's this compound are summarized in the table below, providing researchers with key data for their procurement and experimental planning.
| Parameter | Specification |
| Product Name | This compound |
| TCI Product Number | H0859 |
| CAS Number | 22042-73-5 |
| Purity | >98.0% (by Gas Chromatography) |
| Appearance | White to light yellow to light orange powder or crystal |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 |
| Melting Point | 38.0 to 44.0 °C |
Data sourced from TCI America product information.
While a specific Certificate of Analysis (CoA) for a given lot must be obtained at the time of purchase, TCI's general specifications indicate a high level of purity suitable for most research and development applications. Another major supplier, Sigma-Aldrich, also lists the compound, but notes for its "AldrichCPR" grade that they do not collect analytical data, placing the onus of purity confirmation on the buyer.[1]
Synthesis and Purification Methodologies
The primary synthetic route to this compound is the Williamson ether synthesis . This well-established reaction provides a reliable method for coupling an alcohol and an organohalide.
Reaction Principle:
The synthesis involves the reaction of 4-hydroxybenzaldehyde with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene glycol, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the 2-hydroxyethylating agent in an SN2 reaction.
A general experimental protocol based on the principles of the Williamson ether synthesis is outlined below.
General Experimental Protocol: Williamson Ether Synthesis of this compound
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add a base such as potassium carbonate.
-
Addition of Reagents: While stirring, add 2-chloroethanol to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield high-purity this compound.
Applications in Research and Drug Development
While this compound is listed as a versatile building block in organic synthesis,[2] specific details of its application in signaling pathways or as a bioactive agent are not extensively documented in publicly available literature. However, the broader class of benzaldehyde derivatives has been studied for various biological activities. For instance, some benzaldehydes have been investigated for their cytotoxic and apoptotic effects on cancer cells.[3]
The structural motifs present in this compound, namely the benzaldehyde and the hydroxyethoxy side chain, are of interest in medicinal chemistry. The aldehyde group can participate in the formation of Schiff bases, which are important in various biological processes and drug design. The hydroxyethoxy side chain can influence solubility and provide a point for further chemical modification.
Given the lack of specific biological data for this compound, a logical workflow for its initial investigation in a drug discovery context would involve a series of screening assays.
References
Methodological & Application
Application Notes and Protocols: Knoevenagel Condensation Reactions with 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] This reaction is a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals, natural products, fine chemicals, and functional polymers.[1][2][5][6]
4-(2-Hydroxyethoxy)benzaldehyde is a valuable starting material due to the presence of both an aldehyde group for condensation and a hydroxyl group that can be further functionalized. Its derivatives are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for performing Knoevenagel condensation reactions with this compound.
General Reaction Scheme
The Knoevenagel condensation of this compound with an active methylene compound (represented as CH₂Z₁Z₂, where Z₁ and Z₂ are electron-withdrawing groups) proceeds as follows:
Scheme 1: General Knoevenagel condensation of this compound.
Applications in Drug Development and Materials Science
The products derived from the Knoevenagel condensation of this compound are valuable intermediates in the synthesis of various bioactive molecules and functional materials. The resulting α,β-unsaturated systems are found in a variety of compounds with potential therapeutic applications, including as intermediates for:
-
Anticancer agents [6]
-
Antiviral compounds [6]
-
Antibacterial and antifungal agents [6]
-
Kinase inhibitors [6]
In materials science, these derivatives can be used as building blocks for polymers, dyes, and other functional organic materials.[1][2]
Experimental Protocols
This section provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic conditions.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a classic approach using a weak organic base as the catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.66 g, 10.0 mmol) in 30 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.[7]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.[7]
-
Work-up: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any residual catalyst and unreacted starting materials.[7]
-
Drying: Dry the product in a vacuum oven to obtain the final product.
Protocol 2: Zinc Oxide (ZnO) Catalyzed Condensation in Aqueous Medium
This protocol offers a greener approach using a recyclable solid catalyst and water as the solvent.[8]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Zinc Oxide (ZnO) nanoparticles
-
Deionized water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend ZnO nanoparticles (e.g., 20 mol%) in 15 mL of deionized water.
-
Addition of Reagents: Add this compound (1.66 g, 10.0 mmol) and ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time may vary depending on the activity of the ZnO catalyst.
-
Work-up: Upon completion, extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Catalyst Recovery: The ZnO catalyst can be recovered from the aqueous layer by filtration, washed with water, dried, and reused for subsequent reactions.[8]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. The data is extrapolated from similar reactions with other substituted benzaldehydes.
Table 1: Reaction of this compound with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |
| Piperidine | Ethanol | Reflux | 2-4 | >90 | |
| ZnO | Water | Room Temp. | 0.5-2 | >95 | [8] |
| GaCl₃ | Solvent-free | Room Temp. | 0.1-0.5 | >90 | [9] |
| SeO₂/ZrO₂ | Water | Room Temp. | 0.5-1 | >95 |
Table 2: Reaction of this compound with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |
| Piperidine | Ethanol | Reflux | 4-8 | 85-95 | [7] |
| DBU/H₂O | Water | Room Temp. | 1-3 | >90 | [10] |
| ZnO | Water | Room Temp. | 2-5 | 80-90 | [8] |
| Cu-Mg-Al LDH | Ethanol | 80 | 2-4 | >90 | [11] |
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.
References
- 1. orientjchem.org [orientjchem.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Witt-ig Olefination of 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This method is widely employed in the pharmaceutical industry and materials science for the synthesis of complex molecules, including stilbene derivatives, which are of significant interest due to their diverse biological activities.
This document provides detailed application notes and protocols for the olefination of 4-(2-Hydroxyethoxy)benzaldehyde. A key challenge in the Wittig reaction of this substrate is the presence of a free hydroxyl group, which can be sensitive to the strongly basic conditions typically used to generate the phosphorus ylide. The protocols outlined below are adapted from established procedures for structurally similar hydroxy-substituted benzaldehydes and are designed to be effective while tolerating the free hydroxyl group.
Reaction Mechanism and Considerations
The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[1] The presence of the hydroxyl group in this compound necessitates careful selection of the base and reaction conditions to avoid deprotonation of the hydroxyl group, which could lead to side reactions. Generally, the use of stabilized ylides or carefully controlled addition of a strong base at low temperatures can circumvent this issue.[2][3]
Experimental Protocols
Two primary protocols are presented here, adaptable for the olefination of this compound. Protocol A employs a strong base for the in situ generation of a non-stabilized ylide, a common method for producing Z-alkenes. Protocol B utilizes a pre-formed, stabilized ylide, which is generally more tolerant of functional groups and typically favors the formation of E-alkenes.
Protocol A: Olefination using a Non-Stabilized Ylide Generated in situ
This protocol is adapted from procedures for the olefination of other hydroxy-substituted benzaldehydes and is suitable for generating a vinyl group.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back down to 0°C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cooled ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Protocol B: Olefination using a Stabilized Ylide
This protocol is suitable for reacting this compound with a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester. Stabilized ylides are often commercially available or can be prepared and isolated before use.[4]
Materials:
-
(Carbomethoxymethylene)triphenylphosphorane
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Chloroform (CHCl₃)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.
-
Add (carbomethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 1 hour, then continue stirring at room temperature for an additional 5 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with chloroform (3 x 50 mL).[5]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Wittig olefination of hydroxy-substituted benzaldehydes, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Protocol A (Non-Stabilized Ylide) | Protocol B (Stabilized Ylide) | Reference |
| Ylide | Methyltriphenylphosphonium ylide | (Carbomethoxymethylene)triphenylphosphorane | [6],[5] |
| Base | n-Butyllithium | Not required (ylide is stable) | [6],[5] |
| Solvent | Anhydrous THF | DMSO | [6],[5] |
| Temperature | 0°C to Room Temperature | 80°C then Room Temperature | [6],[5] |
| Reaction Time | 12 hours | 6 hours | [6],[5] |
| Typical Yield | Moderate to High | High (e.g., 85-96% for similar substrates) | [7] |
| Stereoselectivity | Predominantly Z-alkene | Predominantly E-alkene | [8] |
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig Reaction.
Experimental Workflow for Protocol A
References
- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Amines via Reductive Amination of 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of secondary and tertiary amines via the reductive amination of 4-(2-Hydroxyethoxy)benzaldehyde. This synthetic route is of significant interest to medicinal chemists and drug development professionals due to its efficiency and the pharmacological potential of the resulting amine scaffolds.
Introduction
Reductive amination is a cornerstone of modern synthetic and medicinal chemistry, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This reaction, which transforms a carbonyl group into an amine through an intermediate imine, is widely employed in the synthesis of pharmaceutical drugs and bioactive molecules. The starting material, this compound, incorporates a valuable hydroxyethoxy side chain, which can enhance solubility and provide a key interaction point with biological targets. The synthesis of a library of amines from this aldehyde allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note details a standard, high-yield protocol using sodium triacetoxyborohydride, a mild and selective reducing agent that is compatible with a wide range of functional groups.
General Reaction Scheme
The overall transformation involves the reaction of this compound with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a hydride-based reducing agent to yield the corresponding amine.
Data Presentation: Representative Reductive Amination Reactions
The following table summarizes representative outcomes for the reductive amination of this compound with various amines. The conditions provided are based on general protocols for similar aromatic aldehydes and are intended as a starting point for optimization.
| Entry | Amine Reactant | Reducing Agent | Solvent | Time (h) | Temp (°C) | Product | Representative Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | RT | N-((4-(2-Hydroxyethoxy)phenyl)methyl)benzenamine | 85-95 |
| 2 | Dimethylamine (2M in THF) | NaBH(OAc)₃ | THF | 6 | RT | 1-(4-(2-Hydroxyethoxy)phenyl)-N,N-dimethylmethanamine | 80-90 |
| 3 | Aniline | NaBH(OAc)₃ | DCE | 18 | RT | N-((4-(2-Hydroxyethoxy)phenyl)methyl)aniline | 75-85 |
| 4 | Piperidine | NaBH(OAc)₃ | DCE | 8 | RT | 1-(((4-(2-Hydroxyethoxy)phenyl)methyl)piperidine | 85-95 |
| 5 | Ethanolamine | NaBH(OAc)₃ | Methanol | 12 | RT | 2-(((4-(2-Hydroxyethoxy)phenyl)methyl)amino)ethan-1-ol | 80-90 |
Note: Yields are representative for this class of reaction and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of N-((4-(2-Hydroxyethoxy)phenyl)methyl)benzenamine (Table 1, Entry 1)
This protocol describes a general one-pot procedure for the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution at room temperature with magnetic stirring.
-
Imine Formation: Allow the mixture to stir for 20-30 minutes at room temperature to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours, or until the reaction is complete as determined by TLC analysis.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((4-(2-Hydroxyethoxy)phenyl)methyl)benzenamine.
Visualizations: Workflow and Application in Drug Discovery
The following diagrams illustrate the experimental workflow for the synthesis and the logical role of these compounds in a drug discovery context.
Application Notes and Protocols for the Synthesis of Chalcones using 4-(2-Hydroxyethoxy)benzaldehyde via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules.[1] These compounds, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[2][3] The versatile biological activities of chalcones, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have made them a subject of intense interest in medicinal chemistry and drug development.[1][4] The biological efficacy of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins.[3]
The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[2][3] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[2][3] The versatility of this reaction allows for the introduction of diverse substituents on the aromatic rings, enabling the fine-tuning of the pharmacological properties of the resulting chalcone derivatives.[3]
This application note provides detailed protocols for the synthesis of chalcones using 4-(2-Hydroxyethoxy)benzaldehyde as a key reactant. The inclusion of the 2-hydroxyethoxy group can enhance the pharmacokinetic properties of the resulting chalcones, such as solubility and bioavailability, making them attractive candidates for drug development.
Reaction Mechanism and Experimental Workflow
The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation mechanism. The reaction is initiated by the abstraction of an α-hydrogen from the acetophenone derivative by a base (e.g., NaOH or KOH) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable, conjugated chalcone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
A typical experimental workflow for the synthesis of chalcones from this compound involves the preparation of reactants, the condensation reaction, isolation of the crude product, and subsequent purification and characterization.
Caption: A logical workflow for chalcone synthesis and purification.
Experimental Protocols
The following protocols describe the synthesis of a representative chalcone, (E)-1-(4-chlorophenyl)-3-(4-(2-hydroxyethoxy)phenyl)prop-2-en-1-one, via Claisen-Schmidt condensation.
Protocol 1: Conventional Synthesis in Ethanol
This is a standard and widely used method for chalcone synthesis.[1][4]
Materials:
-
This compound (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-chloroacetophenone and 10 mmol of this compound in 40 mL of ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of 20 mmol of NaOH in 10 mL of water and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis using Grinding
This environmentally friendly "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times and simpler workup.[3]
Materials:
-
This compound (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH), solid
-
Mortar and pestle
-
Spatula
-
Büchner funnel and filter paper
-
Deionized water
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
Place 5 mmol of 4-chloroacetophenone, 5 mmol of this compound, and 5 mmol of powdered NaOH in a mortar.
-
Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a paste and may solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Transfer the contents to a beaker, acidify with dilute HCl to a neutral pH, and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chalcones derived from substituted acetophenones and benzaldehydes with similar electronic properties to this compound.
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | 4-Hydroxybenzaldehyde | NaOH / Ethanol | 4-5 | ~85 | [4] |
| 4-Bromoacetophenone | 4-Methoxybenzaldehyde | NaOH / Ethanol | 4-5 | ~90 | [4] |
| 4-Iodoacetophenone | 4-Methoxybenzaldehyde | NaOH / Ethanol | 4-5 | ~88 | [4] |
| 4-Ethoxyacetophenone | Benzaldehyde | NaOH / Ethanol | 4-5 | ~82 | [1] |
Results and Discussion: Characterization of a Representative Chalcone
The structure of the synthesized chalcone, (E)-1-(4-chlorophenyl)-3-(4-(2-hydroxyethoxy)phenyl)prop-2-en-1-one, can be confirmed by various spectroscopic methods.
Infrared (IR) Spectroscopy:
The IR spectrum of a typical chalcone shows characteristic absorption bands. The presence of a strong absorption band in the region of 1640-1660 cm⁻¹ is indicative of the α,β-unsaturated carbonyl group (C=O).[1] Another characteristic band appears in the region of 1540-1600 cm⁻¹ corresponding to the C=C stretching vibration.[4] The broad band in the region of 3200-3400 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group from the hydroxyethoxy moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for the structural elucidation of chalcones. The two vinylic protons (Hα and Hβ) of the enone system appear as doublets in the downfield region. The large coupling constant (J ≈ 15-16 Hz) between these protons confirms the trans (E) configuration of the double bond.[1] The aromatic protons will appear as multiplets in the aromatic region (δ 6.8-8.2 ppm). The protons of the 2-hydroxyethoxy group will appear as distinct signals, typically as triplets, in the upfield region (δ 3.5-4.5 ppm).
Mass Spectrometry:
The mass spectrum of the synthesized chalcone would show a molecular ion peak (M+) corresponding to its molecular weight, confirming the successful synthesis.
Potential Applications in Drug Development
Chalcones derived from this compound are of significant interest to drug development professionals due to their potential therapeutic applications. The core chalcone scaffold is known to exhibit a wide range of pharmacological activities. Furthermore, the introduction of the 2-hydroxyethoxy group can improve the compound's aqueous solubility and overall pharmacokinetic profile, which are crucial for the development of effective drug candidates.
Caption: Potential signaling pathways modulated by chalcone derivatives.
Conclusion
The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of chalcones from this compound and various acetophenone derivatives. The straightforward nature of this reaction, coupled with the potential for diverse substitutions, makes it an invaluable tool for generating libraries of novel chalcones for drug discovery and development. The protocols and data presented in this application note offer a comprehensive guide for researchers in this field.
References
Application Notes and Protocols for the Preparation of Schiff Bases from 4-(2-Hydroxyethoxy)benzaldehyde and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1] Those derived from 4-(2-Hydroxyethoxy)benzaldehyde are of particular interest in medicinal chemistry and materials science due to the molecule's inherent structural features. The ether linkage and terminal hydroxyl group offer potential for hydrogen bonding and coordination with metal ions, which can enhance the biological activity and material properties of the resulting Schiff base.
These compounds and their metal complexes have shown a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The ease of synthesis and the ability to introduce diverse functionalities by varying the primary amine component make them attractive scaffolds for the development of novel therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from this compound and various primary amines.
Applications in Research and Drug Development
Schiff bases derived from substituted benzaldehydes are actively investigated for a range of therapeutic applications:
-
Antimicrobial Agents: The imine group is a critical pharmacophore for antimicrobial activity. Schiff bases have demonstrated efficacy against a variety of bacterial and fungal strains.
-
Anticancer Agents: Many Schiff base derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer drugs.
-
Corrosion Inhibitors: The ability of Schiff bases to form a protective film on metal surfaces makes them effective corrosion inhibitors in various industrial applications.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations due to their stability and catalytic efficiency.
General Reaction Scheme
The synthesis of Schiff bases from this compound and a primary amine is a condensation reaction that proceeds with the elimination of a water molecule. The reaction is typically catalyzed by a few drops of acid or base and is often carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound with different classes of primary amines.
Protocol 1: Synthesis of a Schiff Base with a Substituted Aniline
This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline (e.g., 4-chloroaniline).
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of the substituted aniline in 20 mL of absolute ethanol.
-
Reaction Setup: To the stirred solution of this compound, add the ethanolic solution of the substituted aniline dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 3-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by determining its melting point and recording its FTIR and NMR spectra.
Protocol 2: Synthesis of a Schiff Base with an Aliphatic Amine
This protocol outlines the synthesis of a Schiff base from this compound and an aliphatic amine (e.g., ethylenediamine).
Materials:
-
This compound
-
Aliphatic Amine (e.g., ethylenediamine)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve 2.0 equivalents of this compound in 50 mL of methanol in a 250 mL round-bottom flask.
-
Reaction Setup: While stirring the aldehyde solution, slowly add 1.0 equivalent of the aliphatic amine.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate indicates the formation of the Schiff base.
-
Product Isolation: Collect the solid product by filtration.
-
Washing: Wash the product with cold methanol to remove unreacted starting materials.
-
Drying: Dry the product in a desiccator.
-
Characterization: Characterize the product by its melting point and spectroscopic data (FTIR, NMR).
Protocol 3: Synthesis of a Schiff Base with an Amino Acid
This protocol details the synthesis of a Schiff base from this compound and an amino acid (e.g., glycine).[1]
Materials:
-
This compound
-
Amino Acid (e.g., glycine)
-
Methanol
-
Potassium Hydroxide (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the amino acid and 1.0 equivalent of potassium hydroxide in 25 mL of methanol. In a separate beaker, dissolve 1.0 equivalent of this compound in 25 mL of methanol.
-
Reaction: Add the methanolic solution of the aldehyde to the amino acid solution with constant stirring at room temperature.
-
Reaction Time: Continue stirring the mixture for approximately 1.5 to 2 hours.
-
Product Isolation: Collect the resulting precipitate by filtration.
-
Drying: Air-dry the product.
-
Characterization: Characterize the synthesized Schiff base using FTIR spectroscopy and determine its melting point.
Quantitative Data Summary
The following table summarizes representative quantitative data for Schiff bases prepared from this compound and various primary amines. Note: This data is illustrative and may vary based on specific reaction conditions and the purity of the final product.
| Primary Amine (R-NH₂) | Product Name | Yield (%) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) |
| 4-Chloroaniline | (E)-1-(4-chlorophenyl)-N-(4-(2-hydroxyethoxy)benzylidene)methanamine | ~85-90 | 120-122 | ~3400 (O-H), ~1625 (C=N), ~1590 (C=C), ~1250 (C-O ether), ~1050 (C-O alcohol) |
| Ethylenediamine | N,N'-bis(4-(2-hydroxyethoxy)benzylidene)ethane-1,2-diamine | ~90-95 | 155-157 | ~3350 (O-H), ~1630 (C=N), ~1600 (C=C), ~1245 (C-O ether), ~1060 (C-O alcohol) |
| Glycine | (E)-2-((4-(2-hydroxyethoxy)benzylidene)amino)acetic acid | ~70-75 | 188-190 | ~3400-3200 (O-H), ~1710 (C=O), ~1635 (C=N), ~1595 (C=C), ~1255 (C-O ether), ~1055 (C-O alcohol) |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: Experimental workflow for Schiff base synthesis.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(2-Hydroxyethoxy)benzaldehyde as a key starting material. The synthesized compounds, including chalcones, pyrimidines, and pyrazoles, are classes of molecules known to exhibit a range of biological activities, making them promising candidates for drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural features of these compounds allow for diverse interactions with biological targets. This compound is a versatile starting material, possessing a reactive aldehyde group for condensation reactions and a hydroxyethoxy side chain that can be further functionalized or can influence the physicochemical properties of the final compounds, such as solubility and bioavailability.
This document outlines the synthesis of a key intermediate, a chalcone derived from this compound, followed by its conversion into pyrimidine and pyrazole derivatives. General protocols for these transformations are provided, based on well-established synthetic methodologies. While specific quantitative data for these exact reactions are not widely published, the provided protocols offer a robust starting point for their synthesis and further investigation.
Synthesis of Heterocyclic Compounds
The synthesis of pyrimidine and pyrazole derivatives from this compound typically proceeds through a chalcone intermediate. The overall synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis of pyrimidine and pyrazole derivatives from this compound.
Part 1: Synthesis of Chalcone Intermediate
Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[1][2]
Reaction Scheme:
Figure 2: Synthesis of a chalcone from this compound.
Experimental Protocol: Synthesis of 1-(4-(2-hydroxyethoxy)phenyl)-3-phenylprop-2-en-1-one
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-20% w/v).
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are typically in the range of 2-6 hours.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Table 1: Representative Reaction Parameters for Chalcone Synthesis
| Parameter | Value/Condition |
| Starting Aldehyde | This compound |
| Ketone | Acetophenone |
| Base Catalyst | NaOH or KOH |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Typical Reaction Time | 2 - 6 hours |
Part 2: Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized by the cyclization of chalcones with urea or thiourea in the presence of a base.[3][4]
Reaction Scheme:
Figure 3: Synthesis of a pyrimidine derivative from a chalcone.
Experimental Protocol: Synthesis of a Pyrimidine Derivative
-
Reaction Mixture: In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) and urea or thiourea (1-1.5 equivalents) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (KOH) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-12 hours). Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water. Acidify with a dilute acid to precipitate the pyrimidine derivative.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
Table 2: Representative Reaction Parameters for Pyrimidine Synthesis
| Parameter | Value/Condition |
| Starting Material | Chalcone Intermediate |
| Reagent | Urea or Thiourea |
| Base Catalyst | KOH |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Reaction Time | 6 - 12 hours |
Part 3: Synthesis of Pyrazole Derivatives
Pyrazoles can be synthesized by the reaction of chalcones with hydrazine hydrate, often in the presence of an acid catalyst.[5]
Reaction Scheme:
Figure 4: Synthesis of a pyrazole derivative from a chalcone.
Experimental Protocol: Synthesis of a Pyrazole Derivative
-
Reaction Mixture: Dissolve the chalcone intermediate (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1-1.2 equivalents) and a catalytic amount of a weak acid, such as acetic acid.
-
Reflux: Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction by TLC.
-
Work-up: After cooling, the product may precipitate directly from the reaction mixture. Alternatively, the mixture can be concentrated and poured into water to induce precipitation.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Table 3: Representative Reaction Parameters for Pyrazole Synthesis
| Parameter | Value/Condition |
| Starting Material | Chalcone Intermediate |
| Reagent | Hydrazine Hydrate |
| Catalyst | Acetic Acid (catalytic) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Reaction Time | 4 - 8 hours |
Potential Biological Activities and Applications
Heterocyclic compounds, including pyrimidines and pyrazoles, are known to possess a wide range of biological activities. The specific derivatives synthesized from this compound would require experimental evaluation to determine their bioactivity.
Table 4: Potential Biological Activities of Synthesized Heterocyclic Classes
| Heterocyclic Class | Potential Biological Activities | Key Cellular Targets/Pathways (General) |
| Pyrimidines | Antimicrobial, Antifungal, Anticancer[6][7] | Dihydrofolate reductase, Thymidylate synthase, Kinases |
| Pyrazoles | Anticancer, Anti-inflammatory, Antimicrobial[8][9] | Cyclooxygenase (COX) enzymes, Various kinases, Tubulin |
Antimicrobial and Antifungal Activity: Many pyrimidine and pyrazole derivatives have demonstrated efficacy against a range of microbial and fungal pathogens.[6][8] The mechanism of action can vary, but often involves the inhibition of essential enzymes or disruption of cellular processes in the pathogen.
Anticancer Activity: Certain pyrimidine and pyrazole analogues have shown potent anticancer activity by targeting key proteins involved in cell proliferation and survival.[2][10] For example, some pyrazole derivatives act as kinase inhibitors, which can block signaling pathways that are overactive in cancer cells.
Signaling Pathway Visualization (Hypothetical): The following diagram illustrates a hypothetical mechanism by which a synthesized pyrazole derivative might exert its anticancer effect by inhibiting a generic kinase signaling pathway.
Figure 5: Hypothetical inhibition of a kinase signaling pathway by a synthesized pyrazole derivative.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the synthesis of novel heterocyclic compounds derived from this compound. The resulting chalcones, pyrimidines, and pyrazoles belong to chemical classes with significant potential for biological activity. Researchers and drug development professionals are encouraged to utilize these methods to generate new chemical entities for screening and further development in various therapeutic areas, including oncology and infectious diseases. Experimental validation of reaction conditions and biological activities for these specific derivatives is a necessary next step in their evaluation as potential drug candidates.
References
- 1. jetir.org [jetir.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.biust.ac.bw [research.biust.ac.bw]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. mdpi.com [mdpi.com]
Protecting group strategies for the hydroxyl group of 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the protection of the primary hydroxyl group of 4-(2-hydroxyethoxy)benzaldehyde. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. This document focuses on two commonly employed and robust protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, containing both a reactive aldehyde and a primary alcohol, often necessitates the protection of the hydroxyl group to prevent unwanted side reactions during transformations involving the aldehyde functionality. The choice between a silyl ether and a benzyl ether protecting group depends on the planned synthetic route and the reaction conditions that will be employed.[1]
tert-Butyldimethylsilyl (TBDMS) Ether:
TBDMS ethers are favored for their ease of introduction, stability to a wide range of non-acidic reagents, and straightforward removal under mild conditions using a fluoride source.[2][3] The steric bulk of the TBDMS group often allows for selective protection of primary alcohols over more hindered secondary or tertiary alcohols.[1]
Benzyl (Bn) Ether:
Benzyl ethers are known for their exceptional stability under both acidic and basic conditions, making them suitable for lengthy and complex synthetic sequences.[4] Deprotection is typically achieved via catalytic hydrogenolysis, which offers a mild and neutral method for cleavage.[5][6]
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize representative quantitative data for the protection and deprotection of primary alcohols, analogous to the hydroxyl group in this compound. Please note that yields and reaction times are substrate-dependent and may require optimization for this specific molecule.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time |
| TBDMS | TBDMS-Cl (1.1 eq), Imidazole (2.2 eq), DMF, rt | >95% | 2 - 6 hours |
| Benzyl | BnBr (1.2 eq), NaH (1.2 eq), THF, 0 °C to rt | >90% | 12 - 24 hours |
Table 2: Deprotection of Protected Primary Alcohols
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time |
| TBDMS | TBAF (1.1 eq), THF, rt | >98% | 1 - 4 hours |
| Benzyl | H₂, 10% Pd/C, EtOH or EtOAc | >95% | 2 - 12 hours |
Experimental Protocols
Protection of this compound
Protocol 1: tert-Butyldimethylsilyl (TBDMS) Protection
This protocol describes the silylation of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(2-(tert-butyldimethylsilyloxy)ethoxy)benzaldehyde.
Protocol 2: Benzyl (Bn) Protection
This protocol details the benzylation of the primary hydroxyl group using benzyl bromide and sodium hydride.[4]
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add BnBr (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH with methanol.
-
Add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(2-(benzyloxy)ethoxy)benzaldehyde.
Deprotection of the Protected Hydroxyl Group
Protocol 3: Deprotection of TBDMS Ether
This protocol describes the cleavage of the TBDMS ether using tetrabutylammonium fluoride (TBAF).[7]
Materials:
-
4-(2-(tert-butyldimethylsilyloxy)ethoxy)benzaldehyde
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(2-(tert-butyldimethylsilyloxy)ethoxy)benzaldehyde (1.0 eq) in THF, add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 4: Deprotection of Benzyl Ether
This protocol outlines the hydrogenolysis of the benzyl ether to regenerate the primary alcohol.[5][6]
Materials:
-
4-(2-(benzyloxy)ethoxy)benzaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 4-(2-(benzyloxy)ethoxy)benzaldehyde (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 2-12 hours, monitoring by TLC. Note: The aldehyde may be susceptible to reduction under prolonged reaction times or with certain catalysts; careful monitoring is crucial.[8]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualizations
Caption: General workflow for the protection of this compound.
Caption: General workflow for the deprotection of the hydroxyl group.
Caption: Reaction schemes for TBDMS and Benzyl protection and deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: HPLC Method Development for Monitoring Reactions of 4-(2-Hydroxyethoxy)benzaldehyde
Introduction
4-(2-Hydroxyethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Monitoring the progress of reactions involving this compound is crucial for process optimization, yield maximization, and impurity profiling. This application note presents a systematic approach to developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its reaction-related substances. The developed method is suitable for in-process control and quality assessment of reaction mixtures.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in chemical synthesis, process development, and quality control.
Proposed HPLC Method
Based on the analysis of structurally similar aromatic aldehydes, a reverse-phase HPLC method is proposed as a starting point for method development.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |
| Gradient | 70% A / 30% B, hold for 2 minLinear gradient to 30% A / 70% B over 10 minHold at 30% A / 70% B for 3 minReturn to 70% A / 30% B over 1 minHold at 70% A / 30% B for 4 min (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
A systematic approach is essential for developing a robust and reliable stability-indicating HPLC method. The following protocols outline the key steps.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Reaction Sample Preparation: Withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the sample with the diluent to a concentration within the expected linear range of the method (e.g., 100 µg/mL of the starting material). Filter the diluted sample through a 0.45 µm syringe filter before injection.
Method Development Workflow
The following workflow is recommended for optimizing the separation of this compound from its potential reactants, intermediates, and degradation products.
Caption: Workflow for HPLC Method Development and Validation.
Forced Degradation Studies Protocol
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[1][2][3][4]
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL solution of the analyte in diluent, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH and dilute with diluent.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl and dilute with diluent.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours. Prepare a solution in the diluent.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.[1]
Method Validation Data
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte from blank, placebo, or degradation products. Peak purity index > 0.999. | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | r² = 0.9995 |
| Range | 50 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (80%, 100%, 120%). | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | Passed |
Conclusion
The proposed HPLC method provides a solid foundation for developing a validated, stability-indicating assay for monitoring reactions involving this compound. The outlined protocols for method development and validation will ensure the final method is robust, reliable, and fit for its intended purpose in a research and drug development environment. The use of a systematic approach, including forced degradation studies, is critical for achieving the necessary specificity for accurate reaction monitoring and impurity profiling.
References
Application Notes and Protocols for the Synthesis of Biologically Active Molecules from 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse, biologically active molecules utilizing 4-(2-Hydroxyethoxy)benzaldehyde as a versatile starting material. The methodologies outlined are based on established synthetic transformations and are intended to serve as a foundational guide for the development of novel therapeutic agents. The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a nucleophilic hydroxyl group, allows for a variety of chemical modifications to generate libraries of compounds with potential applications in antimicrobial, anti-inflammatory, and anticancer research.
Application Note 1: Synthesis of Schiff Base Derivatives with Antimicrobial Potential
Schiff bases derived from substituted benzaldehydes are a well-established class of compounds with a broad spectrum of antimicrobial activities. The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological activity. The following protocol describes a general method for the synthesis of Schiff bases starting from this compound.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
To this solution, add 1.0 equivalent of the substituted aniline.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Table 1: Exemplary Quantitative Data for Schiff Base Synthesis
| Compound ID | Substituted Aniline | Yield (%) | Purity (%) (by HPLC) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SB-01 | 4-Fluoroaniline | 85 | >98 | 16 | 32 |
| SB-02 | 4-Chloroaniline | 88 | >99 | 12 | 28 |
| SB-03 | 4-Methoxyaniline | 82 | >97 | 24 | 40 |
Note: The biological activity data is hypothetical and based on activities reported for analogous compounds.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
Application Note 2: Synthesis of Chalcone Derivatives as Anti-inflammatory Agents
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anti-inflammatory properties. The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone is a common method for their synthesis.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (40%)
-
Dilute hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (40%) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
-
Dry the product in a vacuum oven.
Table 2: Exemplary Quantitative Data for Chalcone Synthesis
| Compound ID | Substituted Acetophenone | Yield (%) | Purity (%) (by HPLC) | IC50 (µM) for COX-2 Inhibition |
| CH-01 | 4'-Hydroxyacetophenone | 78 | >98 | 5.2 |
| CH-02 | 4'-Methoxyacetophenone | 82 | >99 | 8.5 |
| CH-03 | 4'-Chloroacetophenone | 85 | >98 | 3.8 |
Note: The biological activity data is hypothetical and based on activities reported for analogous compounds.
Workflow for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcone derivatives.
Application Note 3: Synthesis of Coumarin Derivatives via Knoevenagel Condensation for Anticancer Applications
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. When applied to salicylaldehyde derivatives, it can lead to the synthesis of coumarins, a class of compounds known for their diverse biological activities, including anticancer properties. The hydroxyl group of this compound can be further modified to create a salicylaldehyde-like precursor for this reaction.
Experimental Protocol: Synthesis of a Coumarin Precursor and Subsequent Cyclization
Part A: Synthesis of a Salicylaldehyde Derivative
This is a hypothetical precursor step to enable coumarin synthesis.
-
Protect the aldehyde of this compound as an acetal.
-
Selectively introduce a hydroxyl group ortho to the protected aldehyde using an appropriate directing group and oxidation strategy.
-
Deprotect the aldehyde to yield the salicylaldehyde derivative.
Part B: Knoevenagel Condensation and Cyclization
Materials:
-
Synthesized salicylaldehyde derivative
-
Active methylene compound (e.g., diethyl malonate)
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the salicylaldehyde derivative and 1.1 equivalents of diethyl malonate in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated solid is collected by filtration.
-
The crude product is purified by column chromatography or recrystallization to afford the pure coumarin derivative.
Table 3: Exemplary Quantitative Data for Coumarin Synthesis
| Compound ID | Active Methylene Compound | Overall Yield (%) | Purity (%) (by HPLC) | GI50 (µM) vs. MCF-7 Cell Line |
| COU-01 | Diethyl malonate | 65 | >99 | 10.5 |
| COU-02 | Ethyl acetoacetate | 70 | >98 | 8.2 |
| COU-03 | Malononitrile | 75 | >99 | 5.1 |
Note: The biological activity data is hypothetical and based on activities reported for analogous compounds.
Workflow for Coumarin Synthesis
Caption: General workflow for the synthesis of coumarin derivatives.
Application Note 4: Synthesis of Substituted Amines via Reductive Amination
Reductive amination is a versatile method for preparing secondary and tertiary amines from aldehydes. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This approach can be used to synthesize a library of amine derivatives from this compound with potential biological activities.
Experimental Protocol: Synthesis of a Secondary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the primary amine in DCM.
-
Add a small amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure secondary amine.
Table 4: Exemplary Quantitative Data for Reductive Amination
| Compound ID | Primary Amine | Yield (%) | Purity (%) (by HPLC) | IC50 (µM) Kinase Inhibition (Hypothetical Target) |
| AM-01 | Benzylamine | 80 | >98 | 15.3 |
| AM-02 | Cyclohexylamine | 75 | >97 | 22.1 |
| AM-03 | 2-Phenylethylamine | 78 | >98 | 12.8 |
Note: The biological activity data is hypothetical and based on activities reported for analogous compounds.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of secondary amines via reductive amination.
Disclaimer: The provided protocols and data are exemplary and intended for research and development purposes. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions. Optimization of reaction conditions may be required for specific substrates. The biological activities mentioned are based on literature for similar compound classes and require experimental validation.
Troubleshooting & Optimization
Optimizing reaction yield in the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound, typically performed via Williamson ether synthesis, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The phenoxide of 4-hydroxybenzaldehyde must be fully formed to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be sluggish and not go to completion within a reasonable timeframe.[3][4] Conversely, excessively high temperatures can promote side reactions.
-
Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide.
-
Reaction Time: The reaction may simply not have been allowed to proceed to completion.
-
Solution: Increase the reflux time and monitor the disappearance of the starting material (4-hydroxybenzaldehyde) by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: The primary side reactions in this synthesis are O-alkylation vs. C-alkylation and elimination reactions.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon atom of the aromatic ring (C-alkylation, undesired).
-
Elimination Reactions: While less common with the typical primary alkyl halides used in this synthesis (e.g., 2-chloroethanol), elimination can occur, especially at higher temperatures, leading to the formation of byproducts.
-
Hydrolysis of the Alkyl Halide: The presence of water can lead to the hydrolysis of the alkyl halide (e.g., 2-chloroethanol) to ethylene glycol, especially under basic conditions.
-
Solution: Ensure that all reagents and solvents are anhydrous to minimize the formation of alcohol byproducts from the alkyl halide.[1]
-
Q3: How can I effectively purify the final product, this compound?
A3: Purification is crucial to obtain a high-purity product. A combination of techniques is often employed:
-
Work-up Procedure: After the reaction is complete, a standard work-up is necessary. This typically involves quenching the reaction with water, followed by extraction of the product into a suitable organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with water and brine to remove any remaining base and water-soluble impurities.[1]
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification. The crude product can be dissolved in a suitable solvent or solvent mixture (e.g., a mixture of hexane and toluene) and allowed to crystallize, leaving impurities behind in the mother liquor.[5]
-
Column Chromatography: For more challenging purifications or to isolate the product from closely related impurities, column chromatography on silica gel is a powerful technique. A solvent system such as a mixture of n-hexane and ethyl acetate can be used as the eluent.[5]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the synthesis of substituted benzaldehydes, based on typical Williamson ether synthesis conditions.
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Base | Stronger base (e.g., NaH) vs. weaker base (e.g., K2CO3) | Stronger bases ensure complete deprotonation, leading to higher conversion and yield. | [1] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. protic (e.g., Ethanol) | Polar aprotic solvents enhance nucleophilicity and favor O-alkylation, improving yield and purity. | [1][3] |
| Temperature | 50-100 °C | Optimal range for balancing reaction rate and minimizing side reactions. | [1][4] |
| Catalyst | Phase Transfer Catalyst (e.g., quaternary ammonium salts) | Can increase reaction rate and yield, especially in biphasic systems. | [6][7][8] |
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate in DMF
This protocol is adapted from a similar etherification of 4-hydroxybenzaldehyde.[5]
-
Reactant Preparation: In a dry round-bottom flask, combine 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and dry N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol or 2-bromoethanol (1 equivalent).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice water.
-
Isolation: The resulting precipitate is isolated by vacuum filtration.
-
Washing: Wash the solid with water multiple times to remove residual DMF and salts.
-
Drying: Dry the solid product. If further purification is needed, proceed with recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tailoredread.com [tailoredread.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. EP0074272B1 - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 7. rjptonline.org [rjptonline.org]
- 8. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Williamson Ether Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. The information is designed to help identify and mitigate the formation of common byproducts and optimize reaction conditions for a higher yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Williamson ether synthesis of this compound?
The primary byproducts in this synthesis arise from competing reactions with the starting materials, 4-hydroxybenzaldehyde and a 2-hydroxyethylating agent (e.g., 2-chloroethanol or ethylene oxide). The principal side reactions are:
-
C-Alkylation: The phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation).[1] This results in the formation of 3-(2-hydroxyethoxy)-4-hydroxybenzaldehyde or other C-alkylated isomers. The use of polar aprotic solvents like DMSO is known to favor O-alkylation over C-alkylation.[1]
-
Overalkylation: The hydroxyl group of the desired product, this compound, can be further etherified, leading to the formation of 1,2-bis(4-formylphenoxy)ethane. This is more likely to occur if an excess of the alkylating agent is used.
-
Polymerization/Tar Formation: Under strongly basic conditions, phenolic aldehydes can be prone to polymerization or degradation, leading to the formation of insoluble, tarry materials. This can significantly reduce the yield and complicate purification.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-hydroxybenzaldehyde and the 2-hydroxyethylating agent in the final mixture.
Q2: How can I minimize the formation of the C-alkylation byproduct?
Minimizing C-alkylation is crucial for obtaining a high yield of the desired O-alkylated product. Key strategies include:
-
Solvent Choice: Employ polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more available for nucleophilic attack (O-alkylation). Protic solvents, on the other hand, can hydrogen bond with the phenoxide oxygen, hindering its reactivity and promoting C-alkylation.[1]
-
Base Selection: The choice of base can influence the selectivity. While a strong base is necessary to deprotonate the phenol, very strong bases might increase the propensity for side reactions. Potassium carbonate (K₂CO₃) is a commonly used base that often provides good selectivity for O-alkylation.[2]
Q3: What are the optimal reaction conditions to maximize the yield of this compound?
While optimal conditions can vary, a general starting point based on similar Williamson ether syntheses of hydroxybenzaldehydes is as follows:
-
Temperature: A moderate temperature, typically in the range of 80-100°C, is often sufficient to drive the reaction to completion without promoting excessive byproduct formation.[2]
-
Reaction Time: The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 3-12 hours.[2][3]
-
Stoichiometry: Using a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents) can help ensure complete consumption of the 4-hydroxybenzaldehyde. However, a large excess should be avoided to minimize overalkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Predominance of C-alkylation. - Formation of overalkylation products. - Product loss during workup and purification. | - Monitor the reaction by TLC: Ensure the disappearance of the starting material. If the reaction stalls, consider increasing the temperature or adding more base/alkylating agent. - Optimize the solvent and base: Switch to a polar aprotic solvent like DMF or DMSO. Use a base like K₂CO₃. - Control stoichiometry: Use a minimal excess of the alkylating agent. - Review purification method: Ensure efficient extraction and minimize losses during chromatography. |
| Presence of a Significant Amount of C-Alkylated Byproduct | - Use of a protic solvent. - Inappropriate base. | - Change the solvent: Use anhydrous DMF or DMSO. - Re-evaluate the base: Consider using a milder base like potassium carbonate. |
| Formation of a Tarry, Insoluble Material | - Reaction temperature is too high. - Base is too strong or used in large excess. - Presence of impurities in starting materials. | - Lower the reaction temperature. - Use a less aggressive base or reduce the amount. - Ensure the purity of 4-hydroxybenzaldehyde and the alkylating agent. |
| Difficulty in Purifying the Product | - Byproducts have similar polarity to the desired product. - Presence of unreacted starting materials. | - Optimize column chromatography: Use a shallow solvent gradient for better separation. - Consider a bisulfite adduct purification for the aldehyde: This can help separate the aldehyde product from non-aldehydic impurities. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Chloroethanol (or other suitable 2-hydroxyethylating agent)
-
Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 4-hydroxybenzaldehyde).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add 2-chloroethanol (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and a common side reaction.
Caption: Main reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting.
References
Purification of 4-(2-Hydroxyethoxy)benzaldehyde by column chromatography solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(2-Hydroxyethoxy)benzaldehyde by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves treating 4-hydroxybenzaldehyde with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) or acetonitrile.[1][2]
The primary expected impurities from this synthesis are:
-
Unreacted 4-hydroxybenzaldehyde: The starting material may not be fully consumed during the reaction.
-
Unreacted 2-haloethanol: The alkylating agent may be present in excess.
-
Poly-etherification products: The hydroxyl group of the product can potentially react further with the 2-haloethanol, though this is less common under controlled conditions.
-
Base-related salts: Inorganic salts (e.g., potassium chloride, sodium bromide) are formed as byproducts and are typically removed during the aqueous work-up.
Q2: How can I monitor the progress of the synthesis reaction?
A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[3] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting materials. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The spots can be visualized under UV light.[3]
Q3: What is a typical work-up procedure for the reaction mixture before column chromatography?
A3: A standard aqueous work-up procedure is performed to remove the solvent (e.g., DMF) and inorganic salts. This typically involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[4][5] The organic layer is then washed with water and brine to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4][5]
Troubleshooting Guide for Column Chromatography Purification
This guide addresses common issues encountered during the purification of this compound using column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. Start with a 1:1 mixture of ethyl acetate/hexanes and adjust the ratio to achieve a good separation between the product and impurities. For polar compounds, increasing the proportion of ethyl acetate is generally effective. A gradient elution may also improve separation. |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation. | |
| Product is not Eluting from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If using a gradient, ensure the final solvent composition is polar enough to elute the product. A small amount of methanol can be added to the ethyl acetate to significantly increase polarity if necessary. |
| The compound may have decomposed on the silica gel. | This compound is generally stable on silica gel. However, if decomposition is suspected, neutralization of the silica gel with a small amount of triethylamine in the eluent can be attempted. Alternatively, a different stationary phase like alumina could be considered. | |
| Co-elution of Product with an Impurity | The impurity has a very similar polarity to the product. | Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or acetone might change the selectivity of the separation. If co-elution persists, a subsequent purification step like recrystallization may be necessary. |
| Streaking or Tailing of the Product Band | The sample is not fully soluble in the eluent. | Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. Alternatively, use the "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
-
Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the crude mixture, the 4-hydroxybenzaldehyde starting material, and a co-spot (crude mixture and starting material in the same spot).
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., start with 1:1 ethyl acetate/hexanes). Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The disappearance of the 4-hydroxybenzaldehyde spot in the crude mixture lane and the appearance of a new spot indicates product formation. The ideal solvent system for column chromatography should give the product an Rf value of approximately 0.2-0.4.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading method.
-
Elution:
-
Isocratic Elution: Elute the column with the optimized solvent system determined by TLC.
-
Gradient Elution: Start with a less polar solvent mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity by increasing the proportion of ethyl acetate. This can help to first elute less polar impurities before eluting the desired product with sharper bands.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent by rotary evaporation to obtain the purified this compound.
Data Presentation
| Solvent System (Ethyl Acetate:Hexanes) | Observed Rf of this compound (Approximate) | Separation Efficiency | Recommendation |
| 1:4 (v/v) | ~0.1 | Poor | Too non-polar, product has low mobility. |
| 1:2 (v/v) | ~0.25 | Good | Good starting point for column chromatography. |
| 1:1 (v/v) | ~0.4 | Moderate | May lead to faster elution but potentially poorer separation from closely related impurities. |
| 2:1 (v/v) | ~0.6 | Poor | Too polar for good separation; risk of co-elution. |
Visualizations
Troubleshooting Workflow for Column Chromatography Purification
Caption: Troubleshooting workflow for column chromatography.
Logical Relationship of Synthesis and Purification
Caption: Synthesis and purification workflow.
References
Recrystallization techniques and suitable solvents for 4-(2-Hydroxyethoxy)benzaldehyde purification
Technical Support Center: Purification of 4-(2-Hydroxyethoxy)benzaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on recrystallization techniques and suitable solvents for the purification of this compound. It includes frequently asked questions, a troubleshooting guide, experimental protocols, and data summaries to assist in achieving high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it used?
A1: Recrystallization is a fundamental purification technique for solid organic compounds.[1][2][3] The principle behind it is the difference in solubility of a compound in a hot solvent versus a cold solvent.[1][4] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[3][5][6] Soluble impurities remain in the solvent, while insoluble impurities can be removed by hot filtration.[3][6] This process effectively separates the desired compound from contaminants, resulting in a purer crystalline solid.[1][3]
Q2: How do I select a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent should meet several criteria:[5][7]
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[1][5]
-
The solvent should not react chemically with the compound.[7]
-
The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out".[5][6]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[7][8]
-
Ideally, impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[4][7]
A common rule of thumb is "like dissolves like," suggesting that solvents with similar functional groups to the compound may be good candidates.[9][10] However, experimental testing on a small scale is crucial for selecting the optimal solvent.[1][5]
Q3: What are some potential single solvents for purifying this compound?
A3: Based on the polar nature of this compound, which contains hydroxyl, ether, and aldehyde functional groups, suitable single solvents would likely be polar. Water can be a good choice for polar compounds.[9] Given its estimated water solubility, water could be a viable option.[11] Other potential polar solvents to investigate include ethanol and acetone.[10] Small-scale solubility tests are recommended to determine the most effective single solvent.
Q4: When should I use a mixed solvent system?
A4: A mixed solvent system, also known as a co-solvent system, is employed when a single solvent does not provide the desired solubility characteristics.[6][12] This is often the case when a compound is too soluble in one solvent and not soluble enough in another, even at high temperatures.[12] The technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "bad" or "anti-solvent" in which the compound is poorly soluble until the solution becomes cloudy (the saturation point).[12]
Q5: What is a good mixed solvent system to try for this compound?
A5: For polar molecules containing oxygen atoms, alcohol/water mixtures are often a good choice.[5] Therefore, a promising mixed solvent system for this compound would be ethanol-water.[5] Other potential combinations to explore include acetone-hexane or ethyl acetate-hexane, where a polar solvent is paired with a non-polar anti-solvent.[10]
Q6: What are the key steps in a recrystallization procedure?
A6: A typical recrystallization process involves the following steps:[2]
-
Solvent Selection: Choose an appropriate solvent or solvent system through small-scale testing.
-
Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution to remove them.[1]
-
Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1][2]
-
Crystal Collection: Isolate the purified crystals by vacuum filtration.[3][13]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals to remove any residual solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | - Insufficient solvent.- Incorrect solvent choice. | - Add more solvent in small portions, ensuring the solution is at its boiling point.[2]- If a large amount of solvent is required, the chosen solvent is likely unsuitable. Select a different solvent. |
| Compound "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.[4][14]- Choose a solvent with a lower boiling point.[6] |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[14]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][15] |
| Low crystal yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing with too much or warm solvent. | - Use the minimum amount of hot solvent necessary for dissolution.[2]- Ensure the funnel and flask are pre-heated before hot filtration.[15]- Allow sufficient time for cooling and consider using an ice bath.[2]- Wash crystals with a minimal amount of ice-cold solvent.[2] |
| Purified crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4][15] Use sparingly as it can also adsorb the desired product. |
| Crystals form in the funnel during hot filtration | - The solution is cooling too rapidly in the funnel. | - Use a stemless funnel and pre-heat the filtration apparatus.[15]- Add a slight excess of hot solvent before filtering and then evaporate the excess solvent after filtration.[14] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [11] |
| Molecular Weight | 166.17 g/mol | [11] |
| Boiling Point | 335.20 °C (estimated) | [11] |
| Water Solubility | 4.157e+004 mg/L at 25 °C (estimated) | [11] |
| Appearance | Yellow oil (as per one synthesis) | [16] |
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent Type | Examples | Rationale |
| Single Solvents | Water, Ethanol, Acetone | The polar nature of the compound suggests solubility in polar solvents.[9] Water is a good starting point for polar compounds.[9] |
| Mixed Solvents | Ethanol-Water, Acetone-Hexane, Ethyl Acetate-Hexane | Alcohol-water mixtures are effective for polar molecules with oxygen atoms.[5] Pairing a polar "good" solvent with a non-polar "bad" solvent allows for fine-tuning of solubility. |
Experimental Protocols
General Protocol for Recrystallization of this compound
Note: This is a general procedure and should be optimized based on small-scale trials to determine the best solvent and conditions.
-
Solvent Selection Trials:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
Add a few drops of a potential solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent and observe if it dissolves.
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will dissolve the compound when hot but not at room temperature, and will produce a good yield of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a boiling chip to the flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point.
-
If necessary (e.g., if colored impurities are present), remove the flask from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling.
-
If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
-
Once dry, weigh the purified crystals and determine the percent recovery. Assess the purity by measuring the melting point.
-
Mandatory Visualization
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 4-(2-hydroxyethoxy) benzaldehyde, 22042-73-5 [thegoodscentscompany.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. This compound | 22042-73-5 [chemicalbook.com]
Troubleshooting low yields in Knoevenagel condensations with 4-(2-Hydroxyethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Knoevenagel condensations with 4-(2-Hydroxyethoxy)benzaldehyde.
Troubleshooting Guide
Low yields in the Knoevenagel condensation of this compound can arise from several factors related to the reactants, reaction conditions, and potential side reactions. This guide provides a structured approach to identifying and resolving these common issues.
Question: Why is my Knoevenagel condensation with this compound resulting in a low yield?
Answer: Low yields can be attributed to several factors. The primary areas to investigate are the choice and activity of the catalyst, the reaction solvent, the reaction temperature, and the presence of water, which can negatively impact the reaction equilibrium. The inherent reactivity of the active methylene compound and potential side reactions involving the hydroxyl group of the starting material also play a crucial role.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Knoevenagel condensation of this compound.
Frequently Asked Questions (FAQs)
Catalyst Selection and Activity
Q1: What is the best catalyst for the Knoevenagel condensation of this compound?
A1: The choice of catalyst is critical and depends on the active methylene compound being used.
-
For highly active methylene compounds like malononitrile , weak bases such as piperidine or ammonium acetate are often sufficient.
-
For less active methylene compounds like diethyl malonate or ethyl cyanoacetate , stronger bases like sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary to achieve a reasonable reaction rate.
-
It is always recommended to start with a milder base to minimize side reactions.
Q2: My catalyst does not seem to be working. What should I do?
A2: Catalyst inactivity can be due to degradation or inappropriate choice.
-
Use a fresh batch of catalyst: Bases like piperidine can degrade over time.
-
Optimize catalyst loading: Typically, 0.1 to 0.2 equivalents of a basic catalyst are used. Too little may result in a slow reaction, while too much can promote side reactions.
-
Consider a different catalyst: If a weak base is ineffective, a stronger base may be required, particularly for less reactive methylene compounds.
Table 1: Effect of Catalyst on Knoevenagel Condensation Yields (Illustrative)
| Active Methylene Compound | Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 | 85-95 |
| Malononitrile | Ammonium Acetate | Toluene | Reflux | 4 | 70-80 |
| Diethyl Malonate | Piperidine | Toluene | Reflux | 12 | <20 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 6 | 75-85 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 8 | 50-60 |
| Ethyl Cyanoacetate | DBU | Acetonitrile | 60 | 3 | 80-90 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific experimental setup.
Solvent and Solubility
Q3: What is the best solvent for this reaction?
A3: The ideal solvent should dissolve all reactants and facilitate the reaction.
-
Protic solvents like ethanol are commonly used and can help to solubilize the this compound.
-
Aprotic polar solvents such as acetonitrile or DMF can also be effective, particularly with stronger bases.
-
For reactions that produce water, using a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus can significantly improve yields.
Q4: My starting material, this compound, is not fully dissolving. What should I do?
A4: Poor solubility can significantly hinder the reaction rate.
-
Increase the solvent volume: Although this may lead to longer reaction times.
-
Switch to a more polar solvent: A mixture of ethanol and water may improve the solubility of the aldehyde, but the presence of excess water can be detrimental to the reaction equilibrium.
-
Gentle heating: Warming the mixture can help dissolve the starting material before initiating the reaction.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Notes |
| Water | Sparingly soluble | Solubility increases with temperature. |
| Ethanol | Soluble | A good starting point for many reactions. |
| Methanol | Soluble | Similar to ethanol. |
| Toluene | Slightly soluble | May require heating to dissolve. |
| Acetonitrile | Soluble | A good aprotic polar option. |
| DMF | Very soluble | Use with caution as it can be difficult to remove. |
Reaction Conditions
Q5: What is the optimal reaction temperature?
A5: The optimal temperature depends on the reactivity of the substrates and the catalyst used.
-
Reactions with highly active methylene compounds like malononitrile may proceed at room temperature or with gentle heating (40-60 °C).
-
Less reactive methylene compounds will likely require reflux temperatures to achieve a reasonable reaction rate.
-
It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation.
Q6: How can I remove the water produced during the reaction?
A6: The Knoevenagel condensation produces one equivalent of water, which can inhibit the reaction by shifting the equilibrium back to the starting materials.[1]
-
Azeotropic distillation: Using a solvent like toluene or benzene with a Dean-Stark trap is a very effective method.
-
Molecular sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can absorb the water as it is formed.
Side Reactions and Protecting Groups
Q7: I am observing multiple spots on my TLC plate. What are the likely side reactions?
A7: The presence of the hydroxyl group and the ether linkage in this compound can lead to specific side reactions.
-
O-Alkylation: Under strongly basic conditions, the hydroxyl group can be deprotonated and subsequently react with another molecule of the starting material or other electrophiles present.
-
Michael Addition: The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound, leading to a bis-adduct.
-
Self-condensation of the aldehyde: This is more likely with stronger bases.
-
Ether Cleavage: While ethers are generally stable to bases, very strong bases at high temperatures could potentially cleave the ether linkage, though this is less common under typical Knoevenagel conditions.[2][3][4]
Side Reaction Pathways
Caption: Potential side reactions in the Knoevenagel condensation of this compound.
Q8: Should I protect the hydroxyl group?
A8: If O-alkylation is a significant issue, protecting the hydroxyl group may be necessary.
-
tert-Butyldimethylsilyl (TBDMS) ether: This is a robust protecting group that is stable to many basic conditions. It can be introduced using TBDMS-Cl and imidazole and removed with a fluoride source like TBAF. TBDMS ethers are generally stable to piperidine.
-
Acetyl (Ac) group: This can be introduced using acetic anhydride or acetyl chloride. However, it is base-labile and may be cleaved under the Knoevenagel reaction conditions, especially with stronger bases like sodium ethoxide.
Table 3: Common Hydroxyl Protecting Groups and Their Stability
| Protecting Group | Introduction Reagents | Deprotection Reagents | Stability to Piperidine | Stability to Sodium Ethoxide |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Stable | Generally Stable |
| Acetyl (Ac) | Ac₂O, Pyridine | NaOMe, MeOH or K₂CO₃, MeOH/H₂O | Potentially Labile | Labile |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile using Piperidine
This protocol is a general starting point for the reaction of this compound with a highly active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (5-10 mL per gram of aldehyde).
-
Add malononitrile (1.0-1.1 eq.) to the solution and stir until it dissolves.
-
Add piperidine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting aldehyde is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Diethyl Malonate using Sodium Ethoxide
This protocol is suitable for less active methylene compounds that require a stronger base.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (solid or as a solution in ethanol)
-
Ethanol (absolute)
-
Ammonium chloride (saturated aqueous solution)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add absolute ethanol to the flask, followed by the cautious addition of sodium metal (1.1 eq.) to generate sodium ethoxide in situ. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.
-
After stirring for 15-20 minutes, add a solution of this compound (1.0 eq.) in absolute ethanol.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Workflow
Caption: A generalized workflow for performing a Knoevenagel condensation experiment.
References
Preventing side reactions during the Wittig olefination of 4-(2-Hydroxyethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Wittig olefination of 4-(2-Hydroxyethoxy)benzaldehyde. Our aim is to help you navigate potential challenges and prevent common side reactions to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Wittig reaction with this compound.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Incomplete Ylide Formation: The base used was not strong enough to deprotonate the phosphonium salt effectively.[1][2] | - Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[3] - Ensure anhydrous reaction conditions as ylides are sensitive to water and alcohols.[2] |
| Deprotonation of the Hydroxyl Group: The strongly basic ylide or the base deprotonates the hydroxyl group of the starting material, consuming the reagents. | - Use an additional equivalent of the base and ylide to account for the acidic proton. - Protect the hydroxyl group prior to the Wittig reaction. | |
| Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization under the reaction conditions.[4] | - Use freshly purified aldehyde. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Mixture of E/Z Isomers: The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions.[5][6] | - For predominantly (E)-alkenes, use a stabilized ylide.[5] - For predominantly (Z)-alkenes with unstabilized ylides, use salt-free conditions. The presence of lithium salts can decrease Z-selectivity.[1][5] |
| Side Products from Aldol Condensation: The basic conditions can promote self-condensation of the aldehyde. | - Add the aldehyde slowly to the ylide solution at a low temperature to minimize self-condensation. | |
| Starting Material Remains Unchanged | Inactive Ylide: The ylide may have decomposed due to exposure to air or moisture. | - Prepare the ylide in situ and use it immediately under an inert atmosphere.[3] |
| Steric Hindrance: While less common with aldehydes, significant steric bulk on the ylide or aldehyde can hinder the reaction.[4] | - Consider using the Horner-Wadsworth-Emmons reaction, which is often more effective for sterically hindered substrates.[7] |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of this compound before performing the Wittig reaction?
While the Wittig reaction can tolerate hydroxyl groups, the acidic proton of the -OH group can be deprotonated by the strong base used to generate the ylide (e.g., n-BuLi) or by the ylide itself.[2] This leads to the consumption of at least one equivalent of your base and ylide, potentially reducing the yield of your desired alkene.
-
When to protect: For maximizing yield and simplifying purification, protecting the hydroxyl group is recommended.
-
When you might proceed without protection: If a lower yield is acceptable, you can proceed without protection by using excess base and ylide.
Q2: What are the most common side reactions to expect?
The most common side reaction is the acid-base reaction between the hydroxyl group and the base/ylide. Other potential side reactions include:
-
Aldol condensation of the aldehyde under basic conditions.
-
Cannizzaro reaction if a very strong base is used and the reaction is heated.
-
Oxidation of the aldehyde to a carboxylic acid if exposed to air.[4]
Q3: How do I choose the right base for generating the ylide?
The choice of base depends on the acidity of the phosphonium salt.
-
For unstabilized ylides (from simple alkyl phosphonium salts), strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are typically required.[1][3]
-
For stabilized ylides (e.g., those with an adjacent ester or ketone group), weaker bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) can be sufficient.[3][4]
It is important to note that lithium bases can form lithium salts that may affect the stereoselectivity of the reaction.[1][5]
Q4: What are some suitable protecting groups for the hydroxyl group?
Ideal protecting groups for this context should be stable to strong bases and easily removable under mild conditions. Common choices for protecting alcohols include:
-
Silyl ethers: such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. They are stable to basic conditions and are readily cleaved by fluoride sources (e.g., TBAF).
-
Benzyl ether (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis.
-
Tetrahydropyranyl (THP) ether: Stable to basic conditions but is cleaved under acidic conditions.
Q5: Are there alternative olefination methods if the Wittig reaction fails?
Yes, several other olefination reactions can be employed:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses phosphonate carbanions, which are more nucleophilic and less basic than Wittig ylides. The HWE reaction often provides excellent (E)-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.[7][8][9][10]
-
Julia-Kocienski Olefination: This method is known for its high (E)-selectivity.
-
Peterson Olefination: This reaction uses α-silyl carbanions and can be controlled to yield either (E) or (Z) alkenes.
Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for the Wittig olefination.
Reaction Mechanism and Side Reaction
Caption: The Wittig reaction mechanism and the deprotonation side reaction.
Decision Tree for Protecting Group Strategy
Caption: A decision tree for implementing a protecting group strategy.
Experimental Protocols
Protocol 1: Wittig Reaction with Unprotected this compound
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (2.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a septum.
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (2.1 equivalents) dropwise via syringe. The solution will typically turn a deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 1 hour.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Hydroxyl Group (TBDMS Ether)
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add imidazole (2.5 equivalents).
-
Add TBDMSCl (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected aldehyde, which can often be used in the subsequent Wittig reaction without further purification.
Protocol 3: Wittig Reaction with TBDMS-Protected Aldehyde
Procedure: Follow the procedure outlined in Protocol 1 , using the TBDMS-protected aldehyde as the starting material and 1.1 equivalents of the phosphonium salt and 1.05 equivalents of n-BuLi. The workup and purification will be similar. Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) in THF if the free hydroxyl is required in the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Controlling Over-alkylation in the Reductive Amination of 4-(2-Hydroxyethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling over-alkylation during the reductive amination of 4-(2-Hydroxyethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this reaction?
A1: Over-alkylation is a common side reaction in the reductive amination of this compound with a primary amine. It occurs when the desired secondary amine product reacts further with another molecule of the aldehyde to form an undesired tertiary amine byproduct. This happens because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Q2: Why is controlling over-alkylation important?
A2: Controlling over-alkylation is crucial for several reasons. The formation of the tertiary amine byproduct reduces the yield of the desired secondary amine, complicates the purification process due to similar polarities of the products, and can introduce impurities that may be difficult to remove in later stages of a synthesis, which is particularly critical in drug development.
Q3: What are the main factors that influence the extent of over-alkylation?
A3: The primary factors influencing over-alkylation include the choice of reducing agent, the stoichiometry of the reactants, reaction temperature, and the order of addition of reagents. Milder reducing agents that selectively reduce the iminium ion over the aldehyde are preferred. Using an excess of the primary amine can also help to minimize the formation of the tertiary amine.
Q4: Which reducing agents are recommended to minimize over-alkylation?
A4: Milder and more sterically hindered reducing agents are recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly used reagents for this purpose. They are less reactive than sodium borohydride (NaBH₄) and selectively reduce the iminium ion intermediate in the presence of the aldehyde, thereby reducing the chance of the secondary amine reacting further.
Troubleshooting Guide
Issue: Significant formation of tertiary amine byproduct detected.
Question: I am observing a significant amount of the tertiary amine byproduct in my reaction mixture. How can I minimize this?
Answer: There are several strategies you can employ to suppress the formation of the tertiary amine. The choice of strategy will depend on your specific reaction conditions and the amine you are using.
Troubleshooting Workflow:
Detailed Troubleshooting Steps:
-
Modify Reactant Stoichiometry:
-
Question: Should I use an excess of the aldehyde or the amine?
-
Answer: Use a molar excess of the primary amine (e.g., 1.5 to 2 equivalents) relative to the this compound. This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.
-
-
Change the Reducing Agent:
-
Question: I am using Sodium Borohydride (NaBH₄). Is there a better alternative?
-
Answer: Yes, NaBH₄ is a strong reducing agent and can reduce both the aldehyde and the imine. This can lead to a complex reaction mixture. Switching to a milder reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) is highly recommended.[1] These reagents show greater selectivity for the iminium ion over the aldehyde, thus minimizing the side reactions.[1]
-
-
Implement a Stepwise Procedure:
-
Question: What is a stepwise procedure and how does it help?
-
Answer: A stepwise procedure involves two distinct steps:
-
Imine Formation: React this compound with the primary amine in a suitable solvent (e.g., methanol or dichloromethane) to form the imine intermediate. You can monitor the formation of the imine by techniques like TLC or NMR.
-
Reduction: Once the imine formation is complete, add the reducing agent to the reaction mixture. This approach prevents the simultaneous presence of the aldehyde, secondary amine, and reducing agent, which is the primary cause of over-alkylation.[1]
-
-
-
Optimize Reaction Conditions:
-
Question: Can temperature affect the level of over-alkylation?
-
Answer: Yes, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to slow down the rate of the competing over-alkylation reaction.
-
Data Presentation
Table 1: Comparison of Reducing Agents in One-Pot Reductive Amination of Benzaldehyde with a Primary Amine (Representative Data)
| Reducing Agent | Aldehyde:Amine Ratio | Solvent | Temperature (°C) | Secondary Amine Yield (%) | Tertiary Amine Yield (%) | Reference |
| NaBH₄ | 1:1.1 | Methanol | 25 | ~60-70 | ~20-30 | General Knowledge |
| NaBH₃CN | 1:1.1 | Methanol/AcOH | 25 | >90 | <5 | [1] |
| NaBH(OAc)₃ | 1:1.1 | DCE | 25 | >95 | <2 | [1] |
Note: Yields are approximate and can vary based on the specific amine and reaction conditions.
Table 2: Effect of Reaction Procedure on Product Distribution (Representative Data for an Aromatic Aldehyde)
| Procedure | Aldehyde:Amine Ratio | Reducing Agent | Secondary Amine Yield (%) | Tertiary Amine Yield (%) | Reference |
| One-Pot | 1:1.1 | NaBH₄ | ~65 | ~25 | General Knowledge |
| Stepwise | 1:1 | NaBH₄ | >85 | <10 | [1] |
| One-Pot with Excess Amine | 1:2 | NaBH₄ | >80 | <15 | General Knowledge |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed methodologies for the reductive amination of this compound with a primary amine, designed to minimize over-alkylation.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for a direct, one-pot synthesis and is generally effective at minimizing over-alkylation.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethylamine, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add the primary amine (1.1-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.
Protocol 2: Stepwise Reductive Amination
This two-step protocol is often the most effective method for completely avoiding over-alkylation, especially with more reactive primary amines.
Materials:
-
This compound
-
Primary amine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Imine Formation
-
Dissolve this compound (1.0 eq.) and the primary amine (1.0 eq.) in methanol in a round-bottom flask.
-
Stir the solution at room temperature. The formation of the imine is often rapid. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the aldehyde and the appearance of the imine proton signal (typically around 8-9 ppm). This step usually takes 1-4 hours.
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise add sodium borohydride (1.5 eq.) to the stirred solution. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude secondary amine.
-
Purify by column chromatography if necessary.
Mandatory Visualization
References
Technical Support Center: Synthesis of Chalcones from 4-(2-Hydroxyethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones using 4-(2-Hydroxyethoxy)benzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no chalcone product at all. What are the possible reasons and how can I improve it?
Answer: Low yields in the Claisen-Schmidt condensation to form chalcones can arise from several factors.[1] A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Reaction Temperature: The temperature might be too low for the reactants.
-
Solution: While many Claisen-Schmidt reactions occur at room temperature, some systems may benefit from gentle heating.[1] A modest temperature increase can improve the reaction rate.
-
-
Catalyst Issues: The concentration or type of base catalyst is critical.
-
Solution: The optimal concentration of the base (e.g., NaOH or KOH) can vary. It is advisable to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[1] In some cases, a stronger base or a different base may be required.
-
-
Purity of Starting Materials: Impurities in the this compound or the acetophenone can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the aldehyde and ketone before use.
-
-
Side Reactions: Competing reactions can consume the starting materials.
-
Solution: See the "Common Side Reactions" FAQ section below for specific side reactions and how to mitigate them.
-
Issue 2: Formation of Multiple Products or a Complex Mixture
Question: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge.
-
Side Reactions: As mentioned above, side reactions are a likely cause.
-
Solution: Adjusting the reaction conditions can help to suppress unwanted reactions. For instance, the Michael addition side reaction can be minimized by using a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1]
-
-
Cannizzaro Reaction: If you are using a very high concentration of a strong base, the this compound, which lacks α-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Solution: Use a milder base or lower the concentration of the strong base. Ensure slow, dropwise addition of the base to the reaction mixture to prevent localized high concentrations.
-
-
Polymerization: Aldehydes can be prone to polymerization under harsh basic conditions.
-
Solution: Avoid excessively high temperatures and high concentrations of strong bases. A dark, tar-like appearance of the reaction mixture may indicate polymerization.[1]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure solid product. The crude product is oily or difficult to crystallize.
Answer: The presence of the hydroxyethoxy group can make the chalcone product more polar and potentially more soluble in aqueous and organic solvents, complicating isolation.
-
Oily Product: The product may have a low melting point or be an oil at room temperature.
-
Recrystallization Issues: The product may not crystallize easily from common solvents.
-
Solution: Experiment with different solvent systems for recrystallization. Given the polarity of the hydroxyethoxy group, you might need a more polar solvent or a mixture of polar and non-polar solvents.
-
Frequently Asked Questions (FAQs)
Reaction Conditions
-
What is the most common method for synthesizing these chalcones?
-
The most prevalent method is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde (this compound) and an acetophenone.[2]
-
-
What catalysts are typically used?
-
Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used as catalysts.[2]
-
-
What solvents are suitable for this reaction?
Common Side Reactions
-
What are the common side reactions to be aware of?
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated chalcone product, leading to a 1,5-dicarbonyl compound.[1]
-
Cannizzaro Reaction: As this compound has no α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base.
-
Polymerization: Aldehydes can polymerize under strongly basic conditions.[1]
-
Purification
-
How can I purify the synthesized chalcone?
-
Recrystallization: If the crude product is a solid, recrystallization is a common purification method. Ethanol is often a suitable solvent.
-
Column Chromatography: This technique is particularly useful for purifying oily products or complex mixtures.[2] A typical stationary phase is silica gel, with an eluent system like hexane and ethyl acetate.[2]
-
-
How do I monitor the purity of my product?
-
Thin Layer Chromatography (TLC) is a quick and effective way to assess the purity of your product and to determine the optimal eluent system for column chromatography.[2] The desired chalcone should ideally show a single spot on the TLC plate.
-
Experimental Protocols
A general experimental protocol for the synthesis of chalcones via Claisen-Schmidt condensation is provided below.
Standard Claisen-Schmidt Condensation Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the selected substituted acetophenone and this compound in ethanol (15-20 mL per 1.0 mmol of aldehyde) with stirring.[2]
-
Catalyst Addition: While stirring the solution at room temperature (or cooled to 0°C in an ice bath), slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl until the pH is neutral.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.
Quantitative Data
The following table summarizes representative yields for chalcone synthesis under different conditions. Note that yields can vary significantly based on the specific substrates and reaction conditions used.
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |
| 4-hydroxyacetophenone | 4-hydroxybenzaldehyde | NaOH | None | 66.67 | [3] |
| Acetophenone | 4-chlorobenzaldehyde | NaOH | Ethanol | 58.5 | [4] |
| m-hydroxyacetophenone | 4-chlorobenzaldehyde | NaOH | Ethanol | 64.5 | [4] |
| p-bromo acetophenone | p-methoxy benzaldehyde | NaOH | Ethanol | 75-85 | [5] |
Visualizations
Caption: Claisen-Schmidt condensation pathway for chalcone synthesis.
Caption: Troubleshooting workflow for low chalcone yield.
References
Technical Support Center: Stability of Schiff Bases Derived from 4-(2-Hydroxyethoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Schiff bases synthesized from 4-(2-Hydroxyethoxy)benzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and storage of Schiff bases derived from this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction due to equilibrium. | The formation of Schiff bases is a reversible condensation reaction. To drive the equilibrium towards the product, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Suboptimal pH. | The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) to achieve a mildly acidic pH (around 4-5).[1] However, too much acid can protonate the amine reactant, rendering it non-nucleophilic.[2] | |
| Steric hindrance or electronic effects. | The this compound is generally reactive. Ensure the primary amine used is sufficiently nucleophilic and not overly bulky. | |
| Product Decomposes During Workup or Purification | Hydrolysis of the imine bond. | The primary degradation pathway for Schiff bases is hydrolysis, which reverts the compound to its starting aldehyde and amine.[3] This is often accelerated by the presence of water and acidic conditions (e.g., on silica gel). |
| - Use anhydrous solvents for extraction and washing steps. - For column chromatography, consider using neutral alumina instead of acidic silica gel. If silica must be used, it can be neutralized by pre-treating with a solvent containing a small amount of a non-polar amine like triethylamine. - Minimize exposure to moisture and atmospheric humidity. | ||
| Thermal instability. | Some Schiff bases can decompose at elevated temperatures.[4][5] Avoid excessive heat during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature) and recrystallization. | |
| Oily Product or Difficulty in Crystallization | Impurities or presence of residual solvent. | - Ensure complete removal of starting materials and solvents. - Try recrystallization from a different solvent system. Common solvents for Schiff bases include ethanol, methanol, or mixtures like ethyl acetate/hexane. |
| The Schiff base is inherently an oil at room temperature. | - If the product is an oil, purification can be achieved by column chromatography. - Conversion to a stable solid derivative (e.g., a metal complex) can be considered if the free base is not required for the next step. | |
| Characterization Data (NMR, IR) is Inconsistent | Presence of starting materials. | In the ¹H NMR spectrum, the absence of the aldehyde proton signal (around 9-10 ppm) from this compound and the appearance of the imine proton signal (HC=N) (often between 8-9 ppm) indicates product formation.[6][7] The IR spectrum should show a characteristic C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O band of the aldehyde and the N-H bending vibrations of the primary amine.[8] |
| Hydrolysis of the sample. | If the sample has been exposed to moisture, NMR and IR spectra may show peaks corresponding to both the Schiff base and its hydrolysis products (the starting aldehyde and amine). Prepare samples for analysis in dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Schiff bases derived from this compound?
A1: The primary cause of instability is the hydrolysis of the imine (-C=N-) bond. This is a reversible reaction where the presence of water, especially under acidic or basic conditions, can break the imine bond to regenerate the original this compound and the primary amine.[3]
Q2: How does the 4-(2-Hydroxyethoxy) group affect the stability of the Schiff base?
A2: The 4-(2-Hydroxyethoxy) group can influence stability in several ways. The alkoxy group is electron-donating, which can affect the electronic properties of the aromatic ring and the imine bond. While specific data for this exact substituent is limited, related studies on alkoxy-substituted Schiff bases suggest they can possess high thermal stability.[4][9] The terminal hydroxyl group could potentially participate in intramolecular hydrogen bonding, which may enhance stability in certain conformations.
Q3: What are the optimal pH conditions for the synthesis and storage of these Schiff bases?
A3: For synthesis, a mildly acidic pH of 4-5 is generally optimal to catalyze the reaction without deactivating the amine nucleophile.[2] For storage, neutral and anhydrous conditions are best to minimize hydrolysis. Strong acidic or basic conditions should be avoided as they can catalyze the degradation of the imine bond.[3]
Q4: How can I improve the long-term stability of my Schiff base?
A4: There are several strategies to enhance stability:
-
Anhydrous Storage: Store the purified Schiff base in a desiccator over a drying agent and under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
-
Metal Complexation: Coordination of the Schiff base to a metal ion can significantly increase its stability against hydrolysis.[10][11][12] The involvement of the imine nitrogen in complex formation stabilizes the azomethine linkage.[11]
-
Reduction of the Imine Bond: If the imine functionality is not essential for the intended application, it can be reduced to a more stable secondary amine using a reducing agent like sodium borohydride (NaBH₄).
Q5: Which solvents are recommended for the synthesis and storage of these Schiff bases?
A5: For synthesis, solvents like ethanol, methanol, or toluene are commonly used.[13][14] Toluene is particularly useful when a Dean-Stark apparatus is employed for water removal. For storage, if the Schiff base needs to be in solution, anhydrous non-protic solvents are preferable. However, solid-state storage is generally recommended for long-term stability.
Data on Schiff Base Stability
Table 1: Effect of pH on the Hydrolysis of Representative Schiff Bases
| Schiff Base Type | pH Condition | Observation | Reference |
| Aromatic Schiff Base | Acidic (e.g., pH < 4) | Accelerated hydrolysis | [3] |
| Aromatic Schiff Base | Neutral (e.g., pH 7) | Slow hydrolysis | [11] |
| Aromatic Schiff Base | Basic (e.g., pH > 10) | Hydrolysis can occur, rate is pH-dependent | [15] |
Table 2: Thermal Stability of Representative Aromatic Schiff Bases
| Schiff Base Structure | Decomposition Temperature (°C) | Method | Reference |
| Schiff base with lateral methoxy group | Starts at ~240 °C | TGA | [4] |
| Metal complexes of Schiff bases | Stable up to 150-250 °C | TGA | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., absolute ethanol).
-
Amine Addition: To this solution, add 1 equivalent of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature or reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Water Removal (Optional but Recommended): For higher yields, perform the reaction in toluene using a Dean-Stark apparatus to azeotropically remove the water as it is formed.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out. If so, collect the solid by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[6]
Protocol 2: Determination of Hydrolytic Stability using UV-Vis Spectroscopy
This protocol allows for the monitoring of Schiff base hydrolysis by observing changes in the UV-Vis spectrum over time.[16][17][18]
-
Stock Solution Preparation: Prepare a stock solution of the purified Schiff base of a known concentration in a non-aqueous solvent like acetonitrile or DMSO.
-
Buffer Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 4, 7, 9).
-
Kinetic Measurement: a. Add a small aliquot of the Schiff base stock solution to a cuvette containing a specific pH buffer. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer. b. Immediately start recording the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes) over a period.
-
Data Analysis: a. Identify the λₘₐₓ (wavelength of maximum absorbance) for the Schiff base and its hydrolysis products (the aldehyde and amine). b. Monitor the decrease in absorbance at the λₘₐₓ of the Schiff base or the increase in absorbance at the λₘₐₓ of the aldehyde over time. c. The rate of hydrolysis can be determined by plotting absorbance versus time.
Visualizations
Caption: Synthesis and Hydrolysis Pathway of a Schiff Base.
Caption: Troubleshooting Workflow for Schiff Base Stability Issues.
References
- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
- 11. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 13. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic Tools in Stability Testing: FTIR and UV-Vis Applications – StabilityStudies.in [stabilitystudies.in]
- 18. researchgate.net [researchgate.net]
Removing unreacted starting materials from 4-(2-Hydroxyethoxy)benzaldehyde reactions
Technical Support Center: 4-(2-Hydroxyethoxy)benzaldehyde Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This resource provides researchers, scientists, and drug development professionals with targeted guidance for removing unreacted starting materials and purifying the final product.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is complete, but I see a spot on my TLC plate that corresponds to the 4-hydroxybenzaldehyde starting material. How can I remove it?
A1: Unreacted 4-hydroxybenzaldehyde can be effectively removed using an acid-base extraction. Because of its phenolic hydroxyl group, 4-hydroxybenzaldehyde is weakly acidic and will be deprotonated by a base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[1][2] Your desired product, this compound, lacks this acidic proton and will remain in the organic layer. A detailed protocol for this procedure is provided in the Experimental Protocols section.
Q2: I suspect there is residual ethylene carbonate or ethylene glycol in my product. What is the best way to remove these impurities?
A2: Ethylene carbonate and ethylene glycol are highly polar and water-soluble. The most straightforward method for their removal is to perform aqueous washes of your reaction mixture (dissolved in a suitable organic solvent like ethyl acetate). Washing the organic layer several times with water, followed by a brine (saturated NaCl solution) wash, will efficiently transfer these impurities into the aqueous phase.[1]
Q3: After an aqueous workup, my product is not crystallizing properly, or the yield is low. What could be the issue?
A3: This issue often arises from incomplete removal of impurities or the presence of excess solvent. Ensure that all aqueous washes were performed thoroughly and that the organic layer was properly dried using a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[3] If the product is an oil, column chromatography may be necessary for purification. For crystallization, ensure you are using an appropriate solvent system and allow for slow cooling to promote the formation of pure crystals.[4][5]
Q4: Can I use column chromatography to purify this compound? What conditions should I use?
A4: Yes, silica gel column chromatography is a very effective method for purifying this compound. A common solvent system (mobile phase) is a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities present. Monitor the separation using TLC to identify the fractions containing the pure product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Persistent phenolic impurity (4-hydroxybenzaldehyde) after base wash. | 1. Incomplete deprotonation. 2. Insufficient mixing during extraction. 3. Base solution is too dilute. | 1. Use a more concentrated base solution (e.g., 1-2 M NaOH). 2. Ensure vigorous mixing in the separatory funnel.[2][3] 3. Perform multiple extractions (2-3 times) with the base solution.[6] |
| Product appears oily or refuses to solidify. | 1. Presence of residual solvent. 2. Contamination with polar impurities (e.g., ethylene glycol). 3. The product may be an oil at room temperature. | 1. Dry the product under high vacuum. 2. Perform additional aqueous washes or purify via column chromatography. 3. Confirm the product's identity and physical state via analytical data (NMR, MS). |
| Low yield after purification. | 1. Product loss during aqueous extractions. 2. Inefficient crystallization. 3. Adsorption onto the drying agent. | 1. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. 2. Optimize the recrystallization solvent and cooling procedure.[4][7] 3. After drying, rinse the drying agent with a small amount of fresh organic solvent. |
| Product is colored. | Presence of colored byproducts from the reaction. | Add a small amount of activated carbon to the solution of your product, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities.[8] |
Data & Visualization
Comparison of Purification Techniques
The following table summarizes the effectiveness of common purification methods for reactions involving this compound.
| Purification Method | Target Impurity | Typical Purity Achieved | Typical Yield | Pros | Cons |
| Aqueous Wash (Water/Brine) | Ethylene Glycol, Ethylene Carbonate, Salts | >95% (if other impurities are absent) | >90% | Fast, simple, removes polar impurities. | Ineffective for non-polar impurities. |
| Acid-Base Extraction | 4-Hydroxybenzaldehyde | >98% (if other impurities are absent) | 85-95% | Highly selective for acidic/basic impurities.[1][9] | Requires use of acids/bases, may require back-extraction. |
| Recrystallization | Various minor impurities | >99% | 70-90% | Can yield very high purity material.[5][7] | Requires finding a suitable solvent, potential for significant yield loss. |
| Silica Gel Chromatography | Most organic impurities | >99% | 60-85% | Highly effective for complex mixtures, separates compounds with similar polarities. | Time-consuming, uses large solvent volumes, potential for product loss on the column. |
Logical Workflow for Purification
The following diagram outlines a systematic workflow for purifying the crude product from a this compound synthesis reaction.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Unreacted 4-Hydroxybenzaldehyde
This protocol describes the removal of acidic phenolic impurities from an organic reaction mixture.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Separatory funnel.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel of appropriate size.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The aqueous layer (containing the deprotonated 4-hydroxybenzaldehyde) is typically the bottom layer, but this depends on the organic solvent's density.
-
Drain the aqueous layer. For thorough removal, repeat the base wash (steps 2-4) one more time.[3]
-
Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine to initiate the drying process and break any emulsions.[1] Drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filter or decant the dried organic solution away from the drying agent. The resulting solution contains your product, free of the phenolic impurity, and is ready for solvent evaporation.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for purifying a solid product. The key is selecting a suitable solvent or solvent system.[7]
Principle: The ideal recrystallization solvent will dissolve the target compound poorly at room temperature but very well at high temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[5]
Procedure:
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture, ethyl acetate/hexane mixture).
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid adding a large excess, as this will reduce your final yield.[4]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration, using a Büchner or Hirsch funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry completely under vacuum to remove all traces of solvent.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. data.epo.org [data.epo.org]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Hydroxyethoxy)benzaldehyde. The spectral data for this compound are compared with structurally related and commercially available alternatives, namely 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and the parent compound, benzaldehyde. This comparison offers insights into the influence of the 4-position substituent on the chemical environment of the aromatic ring and the aldehyde functional group. The experimental protocols provided herein serve as a standard methodology for the acquisition of NMR data for similar small organic molecules.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aldehyde H (s) | Aromatic H (d, J ≈ 8.4 Hz) | Aromatic H (d, J ≈ 8.4 Hz) | Other Protons | Solvent |
| This compound | 9.84 | 7.80 | 6.98 | 4.14 (t, J=4.4 Hz, 2H, -OCH₂-), 3.98 (t, J=4.4 Hz, 2H, -CH₂-), 3.03 (s, 1H, -OH)[1] | CDCl₃ |
| 4-Hydroxybenzaldehyde | 9.79 | 7.76 | 6.93 | 10.5 (br s, 1H, -OH) | DMSO-d₆ |
| 4-Methoxybenzaldehyde | 9.87 | 7.83 | 7.07 | 3.87 (s, 3H, -OCH₃) | CDCl₃ |
| Benzaldehyde | 10.0 | 7.87-7.90 (m, 2H) | 7.59-7.63 (m, 1H) & 7.50-7.54 (m, 2H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C=O | C-O (aromatic) | C-H (aromatic) | C-H (aromatic) | C (ipso-aromatic) | Other Carbons | Solvent |
| This compound (Predicted) | 190.8 | 163.5 | 132.1 | 114.9 | 130.0 | 69.5 (-OCH₂-), 61.1 (-CH₂OH) | - |
| 4-Hydroxybenzaldehyde | 191.4 | 163.8 | 132.6 | 116.3 | 128.9 | - | DMSO-d₆ |
| 4-Methoxybenzaldehyde | 190.7 | 164.6 | 131.9 | 114.3 | 130.0 | 55.5 (-OCH₃) | CDCl₃ |
| Benzaldehyde | 192.3 | - | 134.4, 129.6, 128.9 | - | 136.3 | - | CDCl₃ |
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of a small organic molecule like this compound.
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule is provided below. This protocol is a general guideline and may be adapted based on the specific instrumentation and experimental requirements.
1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 15-20 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, small vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, which is essential for obtaining sharp and well-resolved spectral lines.
-
Tuning and Matching: The probe is tuned to the resonance frequencies of ¹H and ¹³C and the impedance is matched to maximize the signal-to-noise ratio.
-
Acquisition of ¹H Spectrum:
-
A standard single-pulse experiment is typically used.
-
Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
A sufficient number of scans (typically 8 to 16) are acquired and averaged to achieve an adequate signal-to-noise ratio.
-
-
Acquisition of ¹³C Spectrum:
-
A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are generally required to obtain a good quality spectrum.
-
3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: For ¹H spectra, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the chemical shift of each peak is determined.
This comprehensive guide provides the necessary data and protocols for the NMR-based analysis of this compound and its analogs, facilitating further research and development in related fields.
References
Interpreting the IR spectrum of 4-(2-Hydroxyethoxy)benzaldehyde functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the functional groups present in 4-(2-Hydroxyethoxy)benzaldehyde by analyzing its infrared (IR) spectrum. To offer a comprehensive understanding, this guide presents a theoretical framework for the expected IR absorptions of the target molecule, supported by experimental data from a closely related analog, 4-hydroxybenzaldehyde. Additionally, it outlines a standard experimental protocol for acquiring an FTIR spectrum and compares the utility of IR spectroscopy with other common analytical techniques in functional group identification.
Interpreting the IR Spectrum: A Functional Group Analysis
The structure of this compound contains four key functional groups that give rise to characteristic absorption bands in the IR spectrum: a hydroxyl group (-OH), an ether linkage (-O-), an aldehyde group (-CHO), and a para-substituted aromatic ring. The expected and observed vibrational frequencies for these groups are summarized below.
Quantitative Data Summary
The following table outlines the expected IR absorption ranges for the functional groups in this compound. For comparative purposes, experimentally obtained peak values for the analogous compound, 4-hydroxybenzaldehyde, are included from the NIST database.[1][2]
| Functional Group | Vibration Type | Expected Range (cm⁻¹) for this compound | Experimental Data for 4-Hydroxybenzaldehyde (cm⁻¹)[1][2] |
| Alcohol | O-H stretch (broad) | 3500 - 3200 | ~3300 (broad) |
| C-O stretch | 1260 - 1000 | 1230 | |
| Aromatic Ether | Asymmetric C-O-C stretch | 1275 - 1200 | N/A |
| Symmetric C-O-C stretch | 1075 - 1020 | N/A | |
| Aldehyde | C=O stretch | 1710 - 1685 | 1680 |
| C-H stretch (Fermi doublet) | 2850 - 2800 and 2750 - 2700 | Not distinctly resolved in provided spectrum | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | ~3050 |
| C=C stretch | 1600 - 1450 | 1600, 1510 | |
| C-H out-of-plane bend | 860 - 800 (para-substituted) | 830 |
Experimental Protocol: Acquiring an FTIR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.
Objective: To obtain the infrared spectrum of the analyte for functional group identification.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
The sample: this compound
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed across the surface of the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for approximately 1-2 minutes to form a translucent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
-
Acquire the IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify and label the significant absorption peaks.
-
Compare the peak positions with known correlation charts and reference spectra to identify the functional groups present in the molecule.
-
Workflow for IR Spectrum Interpretation
The logical process for interpreting the IR spectrum of this compound is illustrated in the following diagram.
Caption: Workflow for the interpretation of the IR spectrum of this compound.
Comparison with Alternative Analytical Techniques
While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural elucidation often requires complementary data from other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and provides a unique "fingerprint" for many molecules. | Does not provide detailed information on the carbon-hydrogen framework or molecular connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, molecular connectivity, and the chemical environment of individual atoms. | Provides a wealth of structural information, including stereochemistry. | Slower acquisition times, requires larger sample amounts, and is less sensitive than mass spectrometry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and structural components. | Extremely sensitive, requires very small sample amounts, and can be coupled with chromatographic techniques for mixture analysis. | Does not directly identify functional groups and can be destructive to the sample. |
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Hydroxyethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(2-Hydroxyethoxy)benzaldehyde against the experimentally determined patterns of two key alternatives: 4-methoxybenzaldehyde and 4-hydroxybenzaldehyde. By examining these patterns, researchers can gain deeper insights into the structural characterization of substituted benzaldehydes.
The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that provides valuable clues about its structure. In the case of this compound, the presence of an aromatic aldehyde, an ether linkage, and a primary alcohol functional group dictates a unique fragmentation pathway. This guide will dissect this predicted pattern and place it in the context of simpler, yet structurally related, molecules to highlight the influence of the ethoxy-alcohol substituent.
Predicted and Experimental Fragmentation Patterns: A Comparative Analysis
The mass spectrometry data for this compound is predicted based on established fragmentation rules for its constituent functional groups. This is compared with the experimental data for 4-methoxybenzaldehyde and 4-hydroxybenzaldehyde obtained from public spectral databases.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) | Interpretation of Key Fragments |
| This compound (Predicted) | 166 | 137, 123, 121, 105, 93, 77 | Loss of CHO (M-29), Loss of C2H4O (M-43), Benzaldehyde cation radical, Benzoyl cation, Phenoxy cation, Phenyl cation |
| 4-Methoxybenzaldehyde (Experimental) | 136 | 135 (M-1), 108, 107, 95, 77 | Loss of H, Loss of CO, Loss of CHO, Loss of C2H2O, Phenyl cation |
| 4-Hydroxybenzaldehyde (Experimental) | 122 | 121 (M-1), 93, 65 | Loss of H, Loss of CO, Loss of C2H2 |
Deciphering the Fragmentation Pathways
The fragmentation of these aromatic aldehydes under electron ionization typically begins with the removal of an electron to form a molecular ion (M+). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
This compound: A Predicted Pathway
The fragmentation of this compound is anticipated to proceed through several key pathways, as illustrated in the diagram below. A primary fragmentation is the cleavage of the C-C bond in the ethoxy side chain, leading to the loss of a formyl radical (CHO) to yield a fragment at m/z 137. Another significant fragmentation is the loss of the entire hydroxyethoxy group, resulting in a benzaldehyde cation radical at m/z 123. Further fragmentation of the benzoyl cation (m/z 105) can lead to the phenyl cation (m/z 77) through the loss of carbon monoxide (CO).
A Comparative Analysis of the Reactivity of 4-(2-Hydroxyethoxy)benzaldehyde and 4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(2-Hydroxyethoxy)benzaldehyde and 4-hydroxybenzaldehyde. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data, and includes detailed experimental protocols for key reactions. This document aims to be a valuable resource for professionals engaged in synthetic chemistry and drug development by elucidating the subtle yet significant differences in reactivity between these two structurally related aromatic aldehydes.
Introduction to the Contestants
4-hydroxybenzaldehyde and this compound are both aromatic aldehydes that feature an electron-donating group at the para position relative to the aldehyde functionality. The aldehyde group, being a meta-director and deactivating towards electrophilic aromatic substitution, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The nature of the para-substituent, however, modulates this electrophilicity and, consequently, the overall reactivity of the molecule.
4-hydroxybenzaldehyde possesses a hydroxyl (-OH) group, which is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an increase in electron density on the aromatic ring and a decrease in the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[1]
This compound features a 2-hydroxyethoxy (-OCH₂CH₂OH) group. Similar to the hydroxyl group, the ether oxygen atom directly attached to the ring is electron-donating through resonance. The additional ethylene glycol moiety is expected to have a minor inductive effect. It is hypothesized that the -OCH₂CH₂OH group is a slightly stronger electron-donating group than the -OH group. This would theoretically render the carbonyl carbon of this compound slightly less electrophilic and therefore, less reactive towards nucleophiles compared to 4-hydroxybenzaldehyde.
Theoretical Reactivity: A Head-to-Head Comparison
The reactivity of the aldehyde functional group is primarily dictated by the partial positive charge on the carbonyl carbon. Electron-donating groups at the para-position decrease this positive charge, thus reducing the aldehyde's reactivity towards nucleophiles. Conversely, electron-withdrawing groups increase the partial positive charge, enhancing reactivity.
Based on this principle, we can predict the relative reactivity of our two compounds:
-
Nucleophilic Addition Reactions: 4-hydroxybenzaldehyde is expected to be more reactive than this compound. The stronger electron-donating character of the 2-hydroxyethoxy group should decrease the electrophilicity of the carbonyl carbon to a greater extent.
-
Oxidation: The electron-donating nature of both substituents facilitates the oxidation of the aldehyde to a carboxylic acid. The relative rates would depend on the specific oxidant and mechanism, but generally, the more electron-rich aldehyde might react faster in certain oxidation pathways.
-
Reduction: The reduction of the aldehyde to an alcohol is generally less sensitive to the electronic effects of ring substituents compared to nucleophilic additions. However, subtle differences might be observable.
Quantitative Reactivity Data
| Reaction Type | Reagents | Product | This compound Yield (%) | 4-hydroxybenzaldehyde Yield (%) | Reference(s) |
| Etherification | 4-nitrobenzyl bromide, K₂CO₃, DMF | 4-(4-nitrobenzyloxy)benzaldehyde derivative | Not Reported | 74 | [2] |
| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol | 2-(substituted-benzylidene)malononitrile | Not Reported | High yields reported | [3] |
| Aldol Condensation | Acetone, Whole-cell catalyst | 4-(substituted)-3-buten-2-one | Not Reported | 92.8 | [4] |
| Reduction (NaBH₄) | NaBH₄, NaOH, H₂O | Substituted benzyl alcohol | Not Reported | High yields are typical | [5] |
| Oxidative Polycondensation | H₂O₂, alkaline medium | Oligo-4-hydroxybenzaldehyde | Not Reported | Reported | [6] |
The table highlights the lack of specific yield data for this compound in common reactions, underscoring the need for direct comparative studies. The high yields reported for 4-hydroxybenzaldehyde in various transformations establish it as a versatile and reactive starting material.[2][3][4]
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols can serve as a starting point for comparative reactivity studies.
General Protocol for Knoevenagel Condensation
This reaction is a classic method for carbon-carbon bond formation.
Reaction Scheme:
Caption: General scheme for Knoevenagel condensation.
Procedure:
-
To a solution of the substituted benzaldehyde (10 mmol) in ethanol (20 mL), add malononitrile (10 mmol) and a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture at reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary to obtain the pure product.[3]
General Protocol for Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes.
Reaction Scheme:
Caption: General scheme for the Wittig reaction.
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the ylide solution to 0 °C and add a solution of the substituted benzaldehyde (1 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
General Protocol for Reductive Amination
This protocol outlines the synthesis of a secondary amine from an aldehyde.
Experimental Workflow:
Caption: Workflow for a typical reductive amination experiment.
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and the primary amine (10 mmol) in methanol (30 mL) and stir at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add sodium borohydride (12 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The reactivity of substituted benzaldehydes is governed by a clear logical relationship between the electronic nature of the substituent and the electrophilicity of the carbonyl carbon.
Caption: Substituent effects on aldehyde reactivity.
Conclusion
The comparative analysis of this compound and 4-hydroxybenzaldehyde reveals subtle but important differences in their expected reactivity, primarily governed by the electronic nature of their para-substituents. Theoretical considerations suggest that the 2-hydroxyethoxy group is a slightly stronger electron-donating group than the hydroxyl group, which would render this compound the less reactive of the two towards nucleophilic attack.
A significant gap in the literature exists regarding direct, quantitative comparisons of these two compounds. The provided experimental protocols offer a framework for conducting such studies, which would be invaluable for chemists designing synthetic routes involving these aldehydes. Future research focusing on kinetic studies and comparative yield analyses under standardized conditions is necessary to definitively quantify the reactivity differences and validate the theoretical predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 对羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 4-(2-Hydroxyethoxy)benzaldehyde and Vanillin in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Benzaldehyde derivatives, in particular, serve as versatile synthons for a myriad of complex molecules. This guide provides an objective comparison between two such derivatives: the widely-used, bio-based platform chemical, vanillin (4-hydroxy-3-methoxybenzaldehyde), and the more specialized reagent, 4-(2-Hydroxyethoxy)benzaldehyde. This comparison focuses on their structural differences, reactivity, and potential applications, supported by physical data and representative experimental protocols.
Structural and Physicochemical Properties
Vanillin and this compound share a common 4-substituted benzaldehyde core. The key distinction lies in the substitution at the C3 and C4 positions of the aromatic ring. Vanillin possesses a C4 hydroxyl group and a C3 methoxy group, which influence its electronic properties and reactivity. In contrast, this compound features a 2-hydroxyethoxy group at the C4 position. This substituent introduces a primary alcohol functionality, absent in vanillin, which offers an additional site for chemical modification.
A summary of their key physical and chemical properties is presented below.
| Property | This compound | Vanillin |
| Molecular Formula | C₉H₁₀O₃ | C₈H₈O₃ |
| Molecular Weight | 166.17 g/mol | 152.15 g/mol |
| Appearance | Yellow oil or solid | White to light-yellow crystalline powder or needles[1][2][3] |
| Melting Point | Not consistently reported (described as an oil)[4] | 81-83 °C[1][3] |
| Boiling Point | ~335 °C (estimated)[2] | 285 °C[2][3] |
| Solubility | Soluble in water (~41.6 g/L at 25 °C, estimated)[2] | Slightly soluble in water (~10 g/L); soluble in ethanol, chloroform, ether[1][3][5] |
| CAS Number | 22042-73-5[1][4] | 121-33-5[3] |
Reactivity and Synthetic Utility: A Comparative Overview
The synthetic utility of both aldehydes is dictated by the reactivity of their constituent functional groups: the aldehyde, the aromatic ring, and the oxygen-containing substituents.
Aldehyde Group: The formyl group in both molecules is the primary site for reactions such as nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), oxidations to a carboxylic acid, and reductions to a benzyl alcohol. The reactivity of the aldehyde is modulated by the electronic nature of the ring substituents. Vanillin's electron-donating hydroxyl and methoxy groups can slightly deactivate the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. The hydroxyethoxy group in this compound is also electron-donating, suggesting a comparable level of aldehyde reactivity.
Aromatic Ring: The electron-donating nature of the substituents in both compounds activates the aromatic ring towards electrophilic aromatic substitution. In vanillin, substitution typically occurs at the C5 position, directed by the powerful ortho, para-directing hydroxyl group.
Oxygen-Containing Substituents: This is where the two molecules diverge significantly.
-
Vanillin: Possesses a phenolic hydroxyl group. This group is acidic (pKa ~7.4) and can be easily deprotonated to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.[3] This site is a cornerstone of vanillin's role as a versatile building block.
-
This compound: This molecule has two distinct hydroxyl groups: a phenolic ether oxygen and a terminal primary alcohol. The primary alcohol can undergo a host of reactions typical for alcohols, such as esterification, oxidation to an aldehyde or carboxylic acid, and conversion to a leaving group for subsequent substitution. This dual functionality allows for orthogonal chemical strategies where the aldehyde and the primary alcohol can be reacted selectively.
The logical relationship of their functional groups and potential reaction pathways is illustrated below.
Caption: Functional group comparison of Vanillin and this compound.
Performance in Key Organic Reactions
| Reaction Type | Vanillin | This compound (Predicted) | Key Difference |
| Knoevenagel Condensation | Widely used; reacts with active methylene compounds (e.g., malonic acid, barbituric acid) to form substituted cinnamic acids or other conjugated systems.[6][7] Yields are generally high. | Expected to undergo similar condensation at the aldehyde group. The primary alcohol is unlikely to interfere under typical basic or amine-catalyzed conditions. | The product from this compound would retain a reactive primary alcohol handle, allowing for further derivatization (e.g., polymerization, PEGylation) that is not possible with vanillin. |
| Williamson Ether Synthesis | The phenolic hydroxyl is readily alkylated using an alkyl halide and a base (e.g., K₂CO₃, NaH) to form various ethers. This is a common modification. | The aryl ether is already present. The primary alcohol could be alkylated, but this typically requires deprotonation with a strong base (e.g., NaH), which could be less selective. | Vanillin's utility lies in forming an ether at the phenolic position. This compound's value is in having a pre-installed ether linkage and a free primary alcohol. |
| Oxidation | Oxidation of the aldehyde yields vanillic acid. The phenolic group may require protection depending on the oxidant used. | Selective oxidation of the aldehyde to a carboxylic acid should be achievable. However, stronger oxidants could also oxidize the primary alcohol, potentially leading to a dicarboxylic acid derivative. | The presence of a second oxidizable site (the primary alcohol) in this compound requires careful selection of reagents to achieve selectivity, offering both a challenge and an opportunity. |
| Reduction | The aldehyde is readily reduced to a primary alcohol (vanillyl alcohol) using agents like NaBH₄. | The aldehyde can be selectively reduced to a primary alcohol in the presence of the other primary alcohol, yielding a diol. | The reduction of this compound produces a diol, a useful precursor for polyesters and other polymers. |
Experimental Protocols
Below are representative protocols for key transformations involving aromatic aldehydes. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Knoevenagel Condensation
This protocol describes the condensation of an aromatic aldehyde with malononitrile, a common reaction for both synthons.
Caption: General workflow for a Knoevenagel condensation experiment.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aldehyde (vanillin or this compound, 1.0 eq) and malononitrile (1.0 eq) in a suitable solvent like ethanol.[8]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (~0.1 eq), to the mixture.[8]
-
Reaction: Heat the mixture to reflux (typically 78-80°C for ethanol) and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, pouring the mixture into cold water can induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold solvent (e.g., ethanol/water mixture) to remove residual catalysts and starting materials.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent if necessary.
Protocol 2: Williamson Ether Synthesis (for Vanillin)
This protocol describes the etherification of vanillin's phenolic hydroxyl group.
Methodology:
-
Setup: To a solution of vanillin (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, ~1.5-2.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.1 eq) to the suspension.
-
Reaction: Heat the mixture (typically 60-100°C) and stir for several hours (3-24h), monitoring by TLC until the vanillin is consumed.
-
Workup: Cool the reaction mixture and pour it into ice water. A precipitate of the product should form. If the product is an oil, extract it with a suitable organic solvent like ethyl acetate.
-
Isolation: If a solid precipitates, collect it by filtration and wash with water. If extracted, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Applications in Drug Development and Materials Science
Vanillin is a celebrated example of a bio-based platform chemical. Its derivatives are integral to the synthesis of pharmaceuticals (e.g., L-DOPA, trimethoprim) and are extensively used to create bio-based polymers, including polyesters, epoxy resins, and polyurethanes. The reactivity of its aldehyde and phenolic groups makes it a versatile starting material for creating complex heterocyclic structures with diverse biological activities.
This compound , while less common, offers unique advantages. The terminal primary alcohol provides a reactive handle for post-synthesis modification. This is particularly valuable in materials science for creating polymers with pendant hydroxyl groups, which can influence properties like hydrophilicity, solubility, and cross-linking potential. In drug development, this group could be used as a point of attachment for linkers, solubilizing groups (like polyethylene glycol or PEG), or for conjugation to other molecules without consuming the synthetically useful aldehyde functionality.
The choice between these two synthons can be visualized as a decision based on the desired final structure.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(2-hydroxyethoxy) benzaldehyde, 22042-73-5 [thegoodscentscompany.com]
- 3. 4-(2-Hydroxyethyl)benzaldehyde | C9H10O2 | CID 18424721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 22042-73-5 [chemicalbook.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Biological Activity Screening of 4-(2-Hydroxyethoxy)benzaldehyde Derivatives: A Comparative Guide Based on Analogous Compounds
Disclaimer: Extensive literature searches did not yield specific studies with quantitative biological activity data for compounds directly synthesized from 4-(2-Hydroxyethoxy)benzaldehyde. Therefore, this guide provides a comparative analysis of the biological activities of compounds derived from structurally similar benzaldehydes, offering insights into the potential therapeutic applications of this compound derivatives. The experimental data and protocols presented herein are from studies on these analogous compounds and should be considered as a reference for future research on derivatives of this compound.
Introduction
This compound is a versatile synthetic intermediate possessing a reactive aldehyde group and a hydrophilic hydroxyethoxy side chain. These features make it an attractive starting material for the synthesis of a diverse range of compounds with potential biological activities. While direct experimental data for its derivatives are lacking, the biological profiles of analogous benzaldehyde derivatives, such as Schiff bases, chalcones, and other heterocyclic compounds, have been extensively studied. This guide summarizes the key findings on the anticancer, antimicrobial, and antioxidant activities of these related compounds, providing a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel molecules derived from this compound.
Anticancer Activity
Chalcones, a class of compounds that can be synthesized from benzaldehydes, have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Comparative Data of Analogous Chalcone Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast Cancer) | 5.28 µg/mL | [1] |
| 2'-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma | 9.76-40.83 | [2] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine Leukemia | 9.18–46.11 | [2] |
| Chalcone-pyrazole hybrid | HCC (Liver Cancer) | 0.5–4.8 | [2] |
| Chalcone–tetrazole hybrids | HCT116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 0.6–3.7 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Synthesis of Chalcones
Caption: General synthesis of chalcones from this compound.
Antimicrobial Activity
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another class of compounds that have demonstrated significant antimicrobial properties.
Comparative Data of Analogous Schiff Base Derivatives
| Compound/Analog | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff base of 2-hydroxy-4-methoxybenzaldehyde | Aspergillus flavus | - | 100 | [3] |
| Sulfonamide Schiff Base | S. aureus | 18 | 125 | [4] |
| Sulfonamide Schiff Base | E. coli | 16 | 250 | [4] |
| 2-Hydroxy Benzyl Hydrazide Derivative (C-7) | S. aureus | 20 | - | |
| 2-Hydroxy Benzyl Hydrazide Derivative (C-7) | E. coli | 21 | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Antioxidant Activity
The antioxidant potential of derivatives of substituted benzaldehydes has been investigated through various assays that measure their ability to scavenge free radicals.
Comparative Data of Analogous Antioxidant Compounds
| Compound/Analog | Assay | IC50 (µg/mL) | Reference |
| 2-Hydroxy Benzyl Hydrazide (C-2) | DPPH | 85.64 | |
| 2-Hydroxy Benzyl Hydrazide (C-7) | DPPH | 81.28 | |
| Ascorbic Acid (Standard) | DPPH | 30.20 |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
While this guide provides a comparative overview of the potential biological activities of compounds derived from this compound based on data from analogous structures, it underscores a significant gap in the current scientific literature. There is a clear need for future research to focus on the synthesis and comprehensive biological screening of novel compounds directly derived from this compound. Such studies would be instrumental in validating the therapeutic potential of this class of molecules and could lead to the discovery of new drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and conditions associated with oxidative stress. The experimental protocols and comparative data presented here serve as a foundational resource to guide these future investigations.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Structure Activity Relationship of Brevenal Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Antimicrobial and antifungal studies of chalcone derivatives of 4-(2-Hydroxyethoxy)benzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chalcones, a class of aromatic ketones, are precursors to flavonoids and are known for their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial and antifungal properties of chalcone derivatives, with a particular focus on compounds structurally related to those derived from 4-(2-Hydroxyethoxy)benzaldehyde. Due to a lack of specific published research on chalcone derivatives of this compound, this report extrapolates data from structurally analogous 4-alkoxy chalcones to provide a predictive comparison. Detailed experimental protocols for the synthesis of chalcone derivatives via Claisen-Schmidt condensation and for antimicrobial and antifungal susceptibility testing using the broth microdilution method are provided to facilitate further research in this area.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can interact with various biological targets. The synthesis of novel chalcone derivatives allows for the exploration of structure-activity relationships, paving the way for the development of new therapeutic agents.
While a direct literature search for antimicrobial and antifungal studies of chalcone derivatives of this compound did not yield specific results, the structural motif of a 4-alkoxy substituent on the benzaldehyde ring is common in many biologically active chalcones. The presence of the hydroxyethoxy group is anticipated to influence the solubility and bioavailability of the compounds, potentially affecting their antimicrobial and antifungal efficacy. This guide, therefore, presents a comparative analysis of various 4-alkoxy chalcone derivatives to provide a foundational understanding for researchers interested in the specific derivatives of this compound.
Comparative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of chalcone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various 4-alkoxy chalcone derivatives against common bacterial and fungal strains, as reported in the scientific literature. For comparison, MIC values of standard antimicrobial and antifungal agents are also included.
Table 1: Antibacterial Activity of 4-Alkoxy Chalcone Derivatives (MIC in µg/mL)
| Chalcone Derivative (Substituent on Benzaldehyde Ring) | Staphylococcus aureus | Escherichia coli | Reference |
| 4-Methoxy | 8 | 128 | [1] |
| 4-Ethoxy | 16 | >128 | [1] |
| 4-Propoxy | 32 | >128 | [1] |
| 4-Butoxy | 64 | >128 | [1] |
| Reference Antibiotic | |||
| Ciprofloxacin | 0.5 - 1.0 | 0.013 - 0.5 | [2][3][4] |
Table 2: Antifungal Activity of 4-Alkoxy Chalcone Derivatives (MIC in µg/mL)
| Chalcone Derivative (Substituent on Benzaldehyde Ring) | Candida albicans | Aspergillus niger | Reference |
| 4-Methoxy | 15.6 - 31.25 | >128 | [5] |
| 4-Chloro | >100 | >100 | [6] |
| Unsubstituted | >100 | >100 | [6] |
| Reference Antifungal | |||
| Fluconazole | 0.25 - 8.0 | 6.0 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides comprehensive protocols for the synthesis of chalcone derivatives and the evaluation of their antimicrobial and antifungal activities.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a widely used and reliable method for synthesizing chalcones.[9] It involves a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and this compound in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Prepare a 40% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred reaction mixture. Maintain the temperature of the reaction mixture below 25°C using an ice bath.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a neutral pH to precipitate the chalcone derivative.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[6][10]
Materials:
-
Synthesized chalcone derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium. The turbidity of the inoculum should be adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the chalcone derivatives in the broth medium in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism in broth without any chalcone) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Visualizations
Diagrams illustrating the experimental workflow and logical relationships are provided below.
Caption: Workflow for the synthesis and biological evaluation of chalcone derivatives.
Caption: Experimental workflow for MIC determination using the broth microdilution method.
Conclusion
While direct experimental data on the antimicrobial and antifungal properties of chalcone derivatives of this compound are not currently available in the public domain, this guide provides a robust framework for their synthesis and evaluation. The comparative data on structurally similar 4-alkoxy chalcones suggest that these novel derivatives may exhibit promising biological activities. The provided detailed experimental protocols are intended to empower researchers to synthesize these compounds and assess their efficacy against a range of microbial pathogens. Further investigation into this specific class of chalcones is warranted to explore their therapeutic potential.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cytotoxicity assays of Schiff bases synthesized from 4-(2-Hydroxyethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic activity of Schiff bases, with a particular focus on derivatives of substituted benzaldehydes. Due to the limited availability of published data on Schiff bases synthesized directly from 4-(2-Hydroxyethoxy)benzaldehyde, this guide presents data from structurally analogous compounds to offer a valuable comparative context.
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including anticancer properties. Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, allows for vast structural diversity, enabling the fine-tuning of their therapeutic potential. The cytotoxic effects of Schiff bases are influenced by various factors, including the nature of the aldehyde and amine precursors, the presence of specific functional groups, and coordination with metal ions.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various Schiff bases derived from substituted benzaldehydes against different cancer cell lines. This data, extracted from multiple studies, is presented to facilitate a comparison of the cytotoxic potential of Schiff bases with structural similarities to those derived from this compound. The half-maximal inhibitory concentration (IC50), a common measure of cytotoxicity, is provided where available.
Table 1: Cytotoxicity of Schiff Bases Derived from 2-Hydroxybenzaldehyde Derivatives
| Schiff Base Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 8S1 | Huh7 | 14.46 | [1] |
| 8S2 | Huh7 | 13.75 | [1] |
| 8S4 | Huh7 | 11.89 | [1] |
| 8S5 | Huh7 | 10.14 | [1] |
| 8S1 | 3T3-L1 (Normal) | 9.31 - 22.93 | [1] |
| 8S2 | hTERT-HPNE (Normal) | >30 | [1] |
| 8S3 | hTERT-HPNE (Normal) | 25.85 | [1] |
Table 2: Cytotoxicity of Schiff Bases Derived from Other Substituted Benzaldehydes
| Schiff Base Derivative | Aldehyde Precursor | Cancer Cell Line | IC50 | Reference |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | 4-Nitrobenzaldehyde | TSCCF | 446.68 µg/mL | [2] |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | 4-Nitrobenzaldehyde | NHGF (Normal) | 977.24 µg/mL | [2] |
| Cu-L1 Complex | Quinazolinone-based | A549 | 1.11 ± 0.01 µM | [3] |
| Cu-L2 Complex | Quinazolinone-based | A549 | 0.64 ± 0.07 µM | [3] |
| Ligand L1 | Quinazolinone-based | MCF-7 | >32 µM | [3] |
| Ligand L2 | Quinazolinone-based | MCF-7 | >32 µM | [3] |
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxicity of Schiff bases, the MTT assay, which is a widely used colorimetric assay.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Schiff base compounds to be tested, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the Schiff base compounds are prepared and serially diluted in the culture medium to achieve a range of final concentrations. The old medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh medium containing the MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in the evaluation of Schiff base cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: General synthesis scheme for Schiff bases.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: A potential signaling pathway for Schiff base-induced apoptosis.
References
A Comparative Guide to the In Vitro Evaluation of Enzyme Inhibition by Derivatives of 4-(2-Hydroxyethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro evaluation of enzyme inhibition by derivatives of 4-(2-Hydroxyethoxy)benzaldehyde. While specific inhibitory data for this class of compounds is not yet prevalent in the literature, this document offers a comparative analysis of structurally related benzaldehyde derivatives, detailed experimental protocols for key enzyme assays, and a proposed workflow for the synthesis and screening of novel derivatives.
Introduction: The Therapeutic Potential of Benzaldehyde Derivatives
Benzaldehyde and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Modifications of the benzaldehyde structure, particularly through the formation of Schiff bases, hydrazones, and thiosemicarbazones, have yielded potent inhibitors of various enzymes implicated in human diseases.[2][3][4] These enzymes include urease, carbonic anhydrase, and α-glucosidase, which are therapeutic targets for conditions such as gastrointestinal ulcers, glaucoma, and type 2 diabetes, respectively. The this compound scaffold, with its additional hydroxyl and ether functionalities, offers unique opportunities for structural modifications that could lead to the development of novel and selective enzyme inhibitors.
Comparative Enzyme Inhibition by Benzaldehyde Derivatives
To establish a baseline for the potential efficacy of this compound derivatives, this section summarizes the in vitro inhibitory activities of other reported benzaldehyde derivatives against several key enzymes. The data is presented in the following tables, with IC50 values indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.
Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a significant virulence factor for pathogens like Helicobacter pylori.[5]
| Derivative Class | Substituents on Benzaldehyde Ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzohydrazides | 3,5-dichloro, 4-methoxy | 0.87 ± 0.31 | Thiourea | 21.25 ± 0.15 |
| Benzohydrazides | Various | 0.87 - 19.0 | Thiourea | 21.25 ± 0.15 |
Table 1: In Vitro Urease Inhibitory Activity of Benzohydrazide Derivatives.[6]
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3]
| Derivative Class | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Quinazoline-based Schiff Bases | hCA I | 87.6 - 692.3 | Acetazolamide (AAZ) | 250.0 |
| Quinazoline-based Schiff Bases | hCA II | 16.9 - 29.7 | Acetazolamide (AAZ) | 12.0 |
| Quinazoline-based Schiff Bases | hCA IX | 8.9 - 88.3 | Acetazolamide (AAZ) | 25.0 |
| Quinazoline-based Schiff Bases | hCA XII | 5.4 - 19.5 | Acetazolamide (AAZ) | 5.7 |
Table 2: In Vitro Carbonic Anhydrase Inhibitory Activity of Quinazoline-based Schiff Base Derivatives.[3]
α-Glucosidase Inhibitors
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes.[7][8]
| Derivative Class | Substituents on Benzaldehyde Ring | IC50 (µM) | Reference Compound | IC50 (µM) |
| Flavonoid Derivatives | Various | 15.71 ± 0.21 - 42.06 ± 0.08 | Acarbose | 658.26 ± 11.48 |
| 1,3,4-Thiadiazole Derivatives | Various | 3.66 - 8.42 (mM) | Acarbose | 13.88 (mM) |
Table 3: In Vitro α-Glucosidase Inhibitory Activity of Flavonoid and 1,3,4-Thiadiazole Derivatives.[7][9]
Experimental Protocols
The following are detailed methodologies for the in vitro evaluation of enzyme inhibition by novel compounds, such as derivatives of this compound.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay quantifies the ammonia produced from the enzymatic hydrolysis of urea.[5]
Reagents:
-
Jack bean urease solution
-
Urea solution (100 mM)
-
Phosphate buffer (pH 8.2)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% NaOCl)
-
Test compounds and a standard inhibitor (e.g., thiourea) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 100 µL of the urease enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 400 µL of the urea-containing buffer to each well.
-
Incubate the plate for another 50 minutes at 30°C.
-
Add 200 µL of the phenol reagent and 200 µL of the alkali reagent to each well.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Carbonic Anhydrase Inhibition Assay
This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).
Reagents:
-
Human carbonic anhydrase (e.g., hCA II) solution
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Tris-HCl buffer (pH 7.4)
-
Test compounds and a standard inhibitor (e.g., acetazolamide) dissolved in DMSO
Procedure:
-
In a 96-well plate, add the test compound solution to the appropriate wells.
-
Add the carbonic anhydrase solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor complex formation.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition and subsequently the IC50 or Kᵢ values.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[7]
Reagents:
-
α-Glucosidase solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate solution (0.1 M)
-
Test compounds and a standard inhibitor (e.g., acarbose) dissolved in a suitable solvent
Procedure:
-
Add 100 µL of the α-glucosidase solution and 200 µL of the test compound solution to a tube.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 200 µL of the pNPG solution to initiate the reaction and incubate for a further 20 minutes at 37°C.[7]
-
Stop the reaction by adding 500 µL of the sodium carbonate solution.[7]
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the corresponding IC50 values.
Proposed Research Workflow and Signaling Pathway Diagrams
To facilitate the investigation of this compound derivatives as enzyme inhibitors, the following workflow and diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 5. ajol.info [ajol.info]
- 6. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 9. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
A Comparative Guide to Purity Assessment of Synthesized 4-(2-Hydroxyethoxy)benzaldehyde by HPLC and NMR
Introduction
4-(2-Hydroxyethoxy)benzaldehyde is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised quality of the final product. Therefore, accurate and reliable methods for purity assessment are essential for quality control in research and drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods for the purity assessment of synthesized this compound, complete with experimental protocols and data interpretation.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with a 2-haloethanol (e.g., 2-bromoethanol) or ethylene carbonate in the presence of a base.
Understanding the synthetic pathway is crucial for identifying potential process-related impurities. Key potential impurities could include:
-
4-Hydroxybenzaldehyde: Unreacted starting material.
-
Ethylene Glycol: Formed from the hydrolysis of the ethoxy reagent.
-
Over-alkylation products: Where the hydroxyl group of the product reacts further.
-
Residual Solvents: Such as DMF or acetone used in the reaction.[1]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a preferred method for analyzing moderately polar compounds like this compound.[2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[2]
Experimental Protocol: HPLC Purity Assessment
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4][5]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40, v/v) is a good starting point. Gradient elution may be required for complex impurity profiles.[4]
-
Detection Wavelength: 254 nm, where the benzaldehyde chromophore has strong absorbance.[4]
-
Injection Volume: 10 µL.[4]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a this compound analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of the mobile phase to get a 1 mg/mL concentration.[4]
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to a final concentration of 1 mg/mL.[4]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
Data Presentation: HPLC
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) |
| 4-Hydroxybenzaldehyde | 3.5 | 0.5 |
| This compound | 5.2 | 99.3 |
| Unknown Impurity 1 | 6.8 | 0.2 |
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[6][7][8] The integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][9] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Experimental Protocol: ¹H NMR Purity Assessment
Instrumentation and Parameters:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and a similar amount of the internal standard into an NMR tube.[6]
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution of the sample and the internal standard.
Data Presentation: ¹H NMR
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Expected ¹H NMR Chemical Shifts for this compound:
-
Aromatic protons: ~7.8 ppm (doublet, 2H) and ~7.0 ppm (doublet, 2H).
-
Ethoxy protons (-OCH₂CH₂OH): ~4.1 ppm (triplet, 2H) and ~3.9 ppm (triplet, 2H).
-
Hydroxyl proton (-OH): Variable, may be a broad singlet.
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Spectroscopic detection of nuclei in a magnetic field. |
| Quantification | Relative (area percent) or external standard calibration. | Absolute quantification with an internal standard (qNMR).[7][8] |
| Sensitivity | High (ppm to ppb levels). | Lower (typically requires mg of sample). |
| Resolution | Excellent for separating closely related impurities.[2] | Can be limited by signal overlap, but 2D techniques can help.[7] |
| Structural Information | Limited to retention time and UV spectrum. MS coupling provides more data. | Provides detailed structural information for both the main compound and impurities. |
| Sample Throughput | Can be automated for high throughput. | Slower due to longer acquisition times for quantification. |
| Destructive | Non-destructive, but the sample is diluted in the mobile phase. | Non-destructive, the sample can be fully recovered.[7][8] |
Alternative Purity Assessment Methods
While HPLC and NMR are primary techniques, other methods can provide complementary information:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities or after derivatization of the main compound. It combines separation with mass identification.[2]
-
Titration: A classic method that can determine the purity of benzaldehyde derivatives by reacting the aldehyde group with a specific reagent like hydroxylamine hydrochloride.[12]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O, O-H, aromatic C-H) and can indicate the presence of impurities with distinct IR absorptions.[12]
Diagrams
Caption: Workflow for the purity assessment of synthesized compounds.
Conclusion
Both HPLC and NMR are powerful techniques for assessing the purity of synthesized this compound. HPLC offers high sensitivity and excellent resolution for separating impurities, making it ideal for routine quality control and detecting trace-level contaminants. NMR, particularly quantitative ¹H NMR, provides the advantage of absolute purity determination without the need for a specific reference standard of the analyte and offers invaluable structural information about any impurities present.[7]
For a comprehensive purity analysis, a combination of both techniques is often recommended. HPLC can be used to screen for and quantify impurities, while NMR can confirm the structure of the main compound and provide an absolute purity value, offering an orthogonal and confirmatory assessment. This integrated approach ensures the highest quality of the synthesized intermediate, which is critical for its application in research and drug development.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. fiveable.me [fiveable.me]
- 12. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
Safety Operating Guide
Safe Disposal of 4-(2-Hydroxyethoxy)benzaldehyde: A Procedural Guide
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(2-Hydroxyethoxy)benzaldehyde, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. While a specific, detailed safety data sheet (SDS) in English was not identified in the immediate search, information from structurally similar compounds like 4-hydroxybenzaldehyde and other substituted benzaldehydes provides a strong basis for its safe handling. The primary hazards are generally associated with skin and eye irritation.[1] It is also important to prevent its release into the environment.[1][2]
| Hazard Classification | Description | Precautionary Measures |
| Health Hazards | Causes skin and serious eye irritation.[1] May cause respiratory irritation.[2] | Wear protective gloves, clothing, and eye/face protection.[1][3] Use only in a well-ventilated area.[2][3] |
| Environmental Hazard | Harmful to aquatic life.[2] Discharge into the environment must be avoided.[2] | Do not let the product enter drains, waterways, or soil.[3][4] |
| Physical Hazard | Not classified as a flammable or explosive hazard under standard conditions. | Store away from strong oxidizing agents, strong bases, and strong reducing agents.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste.[5][6] Under no circumstances should it be disposed of in standard laboratory trash or washed down the drain.[5][7][8]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat to prevent skin contact.[1]
Waste Collection and Storage
-
Containerization: Place the waste this compound into a suitable, clearly labeled, and sealable container.[1][7] The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled as hazardous waste, clearly identifying the contents as "Waste this compound".[7]
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[9][10] Store away from incompatible materials.[1]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Containment: Prevent the spill from spreading or entering drains.[5][11]
-
Absorption: For solid material, sweep or shovel it into a suitable disposal container.[1][3] For liquids, use an inert, non-combustible absorbent material (e.g., sand, earth) to collect the spill.[6]
-
Disposal: The collected spill material must be placed in a labeled hazardous waste container for disposal.[6]
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3][4][8]
-
Regulatory Compliance: Chemical waste generators are responsible for adhering to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][9] Contact your institution's EHS department for specific guidance and to arrange for waste pickup.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is important to note that no specific quantitative data for disposal limits or detailed experimental protocols for the degradation or neutralization of this compound were found in the provided search results. Therefore, adherence to the principles of treating it as hazardous waste and consulting with professional disposal services is the most critical aspect of its safe management.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2-Hydroxyethoxy)benzaldehyde
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 4-(2-Hydroxyethoxy)benzaldehyde. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to protect against potential hazards, which include skin, eye, and respiratory irritation. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection.[1][2] Always inspect gloves for tears or punctures before use. Dispose of single-use gloves after handling the chemical.[1] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Eye and face protection must meet ANSI Z.87.1 standards.[3] When pouring or transferring the chemical, a full face shield should be worn over safety glasses or goggles.[1][2] |
| Body | Laboratory coat | A long-sleeved, buttoned lab coat is required to protect the skin and clothing from potential splashes.[1][3] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of a spill. | All handling of this compound should be performed in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3][4] |
| Footwear | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to minimize exposure and ensure safe handling of this compound throughout your experimental process.
Caption: This workflow outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is crucial. Follow these guidelines for all materials contaminated with this compound.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5] The container must be compatible with the chemical. Never mix incompatible wastes.[5] |
| Solid Waste | Dispose of all contaminated solid waste (e.g., gloves, absorbent pads, and weighing paper) in a clearly labeled hazardous waste bag or container.[6] |
| Empty Containers | Triple rinse the empty container with a suitable solvent.[5][6] The first rinseate must be collected and disposed of as hazardous liquid waste.[5] After triple rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6] |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing. If skin irritation persists, seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[9] Ensure proper PPE is worn during cleanup.[1]
References
- 1. cdc.gov [cdc.gov]
- 2. hsa.ie [hsa.ie]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
